Isoindolin-4-amine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKXBWVFGYQNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Isoindoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to Isoindolin-4-amine Dihydrochloride: A Key Building Block for Modern Drug Discovery
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets through versatile, low-energy conformations. The isoindoline core, a bicyclic system featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a quintessential example of such a scaffold.[1] Its derivatives are integral to a range of pharmaceuticals, from the immunomodulatory agents lenalidomide and pomalidomide to novel therapeutics targeting ion channels and central nervous system disorders.[2][3][4]
This guide focuses on a particularly valuable derivative: Isoindolin-4-amine, presented here as its more stable and commonly used dihydrochloride salt. The strategic placement of a primary aromatic amine on the isoindoline core provides a critical vector for chemical modification, allowing for the systematic exploration of chemical space. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, characterization, synthesis, and application of this versatile building block.
Core Physicochemical and Structural Properties
Isoindolin-4-amine dihydrochloride is the most frequently encountered salt form of the parent amine, as both the secondary amine within the isoindoline ring and the primary exocyclic amine are basic and readily protonated. This dual protonation enhances stability and aqueous solubility.
Structural and Chemical Identity
-
IUPAC Name: 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride[5]
-
Synonyms: 4-Aminoisoindoline dihydrochloride, Isoindolin-4-amine 2HCl[5][6]
-
Molecular Structure:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [5][6] |
| Molecular Weight | 207.10 g/mol | [5][6] |
| Appearance | White to off-white solid/crystalline powder | [7] |
| Melting Point | 114-116 °C | [5] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [6] |
Note on Melting Point: The reported melting point of 114-116 °C is from a single supplier and may vary depending on purity and the exact crystalline form. As a dihydrochloride salt, a higher melting point might be expected, and experimental verification is recommended.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation. The spectra would be run in a solvent like D₂O or DMSO-d₆. The following are expected chemical shifts (δ) in ppm:
| Protons (¹H NMR) | Expected δ (ppm) | Multiplicity | Notes |
| Aromatic (C5-H, C6-H, C7-H) | 6.8 - 7.5 | m | The electron-donating amino group will influence the shifts. The exact pattern will be complex due to substitution. |
| Benzylic (C1-H₂, C3-H₂) | ~4.5 - 5.0 | s | These two CH₂ groups are chemically equivalent and typically appear as a sharp singlet in the parent isoindoline.[8] |
| Amine (N-H) | Broad, variable | s (br) | Protons on the secondary and primary amines will be exchangeable and may appear as broad signals. |
| Carbons (¹³C NMR) | Expected δ (ppm) | Notes |
| Aromatic (C=C) | 115 - 150 | Six distinct signals are expected for the aromatic carbons. |
| Benzylic (C1, C3) | ~50 - 55 | The two equivalent benzylic carbons.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretching: A broad band is expected in the 2800-3200 cm⁻¹ region, characteristic of amine hydrochloride salts. Superimposed on this may be sharper N-H stretches from the primary amine around 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
N-H Bending: Look for bands around 1600 cm⁻¹ corresponding to the scissoring bend of the -NH₂ group.
-
C=C Stretching: Aromatic ring stretches will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be the method of choice for confirming the molecular weight.
-
Expected Ion: The primary ion observed in positive mode ESI-MS would be the free base, [M+H]⁺.
-
m/z (M+H)⁺: 135.0917 (Calculated for C₈H₁₁N₂⁺)[10]
Synthesis and Purification
Isoindolin-4-amine is typically prepared via the reduction of a suitable nitro-substituted precursor. A common and reliable strategy involves the catalytic hydrogenation of 4-nitroisoindoline. The resulting free base can then be converted to the dihydrochloride salt.
General Synthetic Workflow
Sources
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. EP0529778A1 - Optically active isoindoline derivatives, their production and use - Google Patents [patents.google.com]
- 3. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. americanelements.com [americanelements.com]
- 6. chemscene.com [chemscene.com]
- 7. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica [cymitquimica.com]
- 8. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 2,3-dihydro-1h-isoindol-4-amine dihydrochloride (C8H10N2) [pubchemlite.lcsb.uni.lu]
Isoindolin-4-amine Hydrochloride (CAS 92259-85-3): A Comprehensive Technical Guide for Drug Discovery and Synthesis
Executive Summary & Chemical Identity
Isoindolin-4-amine hydrochloride (and its dihydrochloride variant) is a highly versatile bicyclic building block characterized by a benzene ring fused to a five-membered, nitrogen-containing heterocycle[1]. Bearing an exocyclic primary amine at the 4-position, this scaffold is uniquely positioned for the development of targeted therapeutics. The rigidity of the isoindoline core, combined with the distinct vectors of the secondary ring amine and the primary aniline, makes it an ideal pharmacophore for kinase inhibitors, epigenetic modulators, and DNA mismatch repair (MMR) targets[2].
Physicochemical Profiling
A precise understanding of the physicochemical properties of isoindolin-4-amine hydrochloride is critical for downstream synthetic planning, purification, and formulation.
Table 1: Physicochemical Properties of Isoindolin-4-amine Hydrochloride / Dihydrochloride
| Property | Value / Description |
| CAS Number | 92259-85-3[] |
| Chemical Formula | C8H10N2 · xHCl (Typically Mono- or Dihydrochloride)[4] |
| Molecular Weight | 207.10 g/mol (Dihydrochloride) |
| Appearance | Off-white to pale brown solid[5] |
| Solubility | Soluble in DMSO, Methanol, and Water |
| Storage Conditions | Inert atmosphere, room temperature, tightly closed[6] |
| InChI Key | PPLZYBVXLJLUNH-UHFFFAOYSA-N |
Mechanistic Role in Drug Discovery: Targeting the MMR Pathway
The isoindoline core frequently serves as a rigidified spacer or a hinge-binding motif in medicinal chemistry[1]. Recently, isoindolin-4-amine derivatives have gained prominence in the synthesis of MLH1 inhibitors, which target the DNA Mismatch Repair (MMR) pathway[2].
Causality of Scaffold Selection: The primary amine at the 4-position allows for facile functionalization (e.g., amide coupling, Buchwald-Hartwig amination), while the secondary amine in the isoindoline ring serves as a critical hydrogen bond donor/acceptor. In the context of MLH1 inhibition, disrupting the MutLα (MLH1-PMS2) complex prevents aberrant DNA excision processes in specific cancer phenotypes[2].
The DNA Mismatch Repair (MMR) pathway illustrating targeted inhibition of MutLα.
Synthetic Methodologies & Experimental Protocols
To utilize CAS 92259-85-3 effectively, chemists must understand both its de novo synthesis and its application in coupling reactions[1][2]. The hydrochloride salt is specifically chosen over the free base because electron-rich anilines are prone to rapid air oxidation; the salt form guarantees shelf stability and consistent stoichiometry.
Stepwise synthetic workflow for the preparation of Isoindolin-4-amine hydrochloride.
Protocol A: De Novo Synthesis of Isoindolin-4-amine Hydrochloride
Objective: To synthesize the target compound from commercially available 4-nitrophthalimide, ensuring high purity of the final salt[1].
Step-by-Step Methodology:
-
Imide Reduction: Suspend 4-nitrophthalimide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0 °C.
-
Borane Addition: Dropwise add Borane-THF complex (1.0 M, 4.0 eq). Causality: Borane selectively reduces the electron-deficient imide carbonyls to methylene groups without reducing the nitro group, preserving the regiochemistry of the molecule[1].
-
Quenching & Extraction: Reflux the mixture for 12 hours, then carefully quench with Methanol at 0 °C to destroy excess borane. Concentrate the solvent, partition between EtOAc and 1M NaOH, and extract the organic layer to yield 4-nitroisoindoline.
-
Nitro Reduction: Dissolve 4-nitroisoindoline in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2 gas and stir vigorously at room temperature for 4 hours. Self-Validation: Monitor the reaction by LCMS; the disappearance of the nitro peak and the appearance of the corresponding amine mass confirms completion.
-
Salt Formation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. To the filtrate, add 4M HCl in dioxane (2.5 eq) at 0 °C. The dihydrochloride salt will immediately precipitate.
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford Isoindolin-4-amine dihydrochloride as an off-white solid.
Protocol B: Amide Coupling for Inhibitor Synthesis
Objective: To couple Isoindolin-4-amine hydrochloride with a carboxylic acid intermediate, a standard procedure utilized in synthesizing MLH1 inhibitors[2].
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 10 minutes at room temperature. Causality: HATU forms a highly reactive O-At ester, which accelerates the coupling process and minimizes epimerization of stereocenters.
-
Amine Addition: Add Isoindolin-4-amine hydrochloride (1.0 eq) to the activated mixture.
-
Base Addition: Dropwise add N-Methylmorpholine (NMM) (5.0 eq)[2]. Causality: NMM is a mild, sterically hindered base. It effectively neutralizes the HCl salt to liberate the nucleophilic primary and secondary amines without causing base-catalyzed degradation of the activated ester.
-
Reaction & Workup: Stir at room temperature for 1 hour[2]. Pour the mixture into cold water (10 volumes). The coupled product typically precipitates out of the aqueous layer.
-
Purification: Collect the precipitate via vacuum filtration. Purify the crude material using flash chromatography (eluting with a gradient of 0-50% EtOAc in Hexanes) to yield the pure coupled intermediate[2].
Safety, Handling, and Storage
Isoindolin-4-amine hydrochloride is an active pharmaceutical intermediate and must be handled with appropriate PPE (nitrile gloves, safety goggles, and a lab coat) within a certified chemical fume hood[5].
-
GHS Classification: Acute toxicity, oral (Category 4, H302); Skin irritation (Category 2, H315); Serious eye irritation (Category 2A, H319); Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation, H335)[5].
-
Storage: The compound is hygroscopic and prone to degradation if exposed to strong oxidizers. Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon) at room temperature[6].
References
- World Intellectual Property Organization (WIPO). "WO2024153947A1 - Inhibitor compounds". Google Patents.
Sources
The Definitive Technical Guide to Isoindolin-4-amine Hydrochloride: Nomenclature, Synthesis, and Application in Targeted Oncology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical nomenclature, structural causality, synthetic methodology, and application in DNA Mismatch Repair (MMR) oncology.
Executive Summary
As drug discovery pivots toward exploiting synthetic lethality in DNA damage response (DDR) pathways, the demand for rigid, versatile chemical building blocks has surged. Among these, Isoindolin-4-amine hydrochloride has emerged as a critical intermediate. This whitepaper deconstructs the complex nomenclature (synonyms) of this compound, explores its structural significance in the synthesis of MutL homolog 1 (MLH1) inhibitors, and provides a field-proven, self-validating protocol for its synthesis and isolation.
Chemical Identity & The Lexicon of Synonyms
In chemical literature and commercial procurement, Isoindolin-4-amine hydrochloride is referred to by a multitude of synonyms. This fragmentation in nomenclature arises from the tension between strict IUPAC systematic rules, database indexing requirements, and practical laboratory jargon.
The core structure consists of an isoindole ring system that has been saturated at the 2 and 3 positions (forming isoindoline), with a primary amine substituted at the 4-position of the benzene ring. Depending on the stoichiometric ratio of hydrochloric acid during isolation, it exists as either a mono- or dihydrochloride salt.
Table 1: Synonyms and Chemical Identifiers
| Synonym / Identifier | Context / Origin | Structural Rationale & Causality |
| Isoindolin-4-amine hydrochloride | Standard IUPAC (Preferred) | Directly highlights the saturated pyrrole ring (isoindoline) and the primary amine at C4. |
| 4-Aminoisoindoline hydrochloride | Medicinal Chemistry Jargon | Places the amino substituent as a prefix; widely used in lab settings for quick verbal communication. |
| 2,3-Dihydro-1H-isoindol-4-amine hydrochloride | Systematic IUPAC | Explicitly denotes the saturation of the 2,3-positions of the parent 1H-isoindole core. |
| 1H-Isoindol-4-amine, 2,3-dihydro-, hydrochloride | CAS Index Name | Inverted format used in chemical databases to group all "1H-Isoindol" derivatives together alphabetically. |
| Isoindolin-4-amine 2HCl | Commercial Catalog Variant | Specifically denotes the dihydrochloride salt variant, which exhibits different solubility profiles. |
Table 2: Key Physicochemical Properties
| Property | Mono-hydrochloride | Di-hydrochloride |
| CAS Registry Number | 1260847-41-3 | 92259-85-3 |
| Molecular Formula | C8H11ClN2 | C8H12Cl2N2 |
| Molecular Weight | 170.64 g/mol | 207.10 g/mol |
| Free Base CAS | 92203-86-6 | 92203-86-6 |
Structural Significance in DDR Oncology
The isoindoline core is highly prized in medicinal chemistry because it acts as a conformationally restricted vector. Unlike flexible aliphatic chains, the bicyclic system of Isoindolin-4-amine projects its substituents at precise, predictable angles.
Recently, derivatives of Isoindolin-4-amine have been heavily utilized as "Intermediate A" in the synthesis of inhibitors targeting the MutLα (MLH1-PMS2) complex (). In the DNA Mismatch Repair (MMR) pathway, MutLα acts as an endonuclease. By functionalizing the 4-amino group of the isoindoline core, researchers can design molecules that perfectly occupy the ATP-binding pocket of MLH1, inhibiting its ATPase activity and inducing synthetic lethality in specific cancer phenotypes.
Mechanism of MutLα inhibition by Isoindolin-4-amine derivatives in cancer therapy.
Experimental Methodology: Synthesis & Isolation
The following protocol details the synthesis of Isoindolin-4-amine hydrochloride via the acidic deprotection of its Boc-protected precursor. This method is optimized for high yield and relies on self-validating physical state changes (gas evolution and precipitation) to confirm reaction progress.
Step-by-Step Protocol
Step 1: Preparation of the Reaction Mixture
-
Action: Dissolve N-Boc-4-aminoisoindoline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Causality: DCM is selected for its high solubilizing power for the Boc-protected precursor while remaining entirely inert to strong acidic conditions. Anhydrous conditions are critical to prevent competitive hydrolysis of the target amine.
Step 2: Acidic Cleavage
-
Action: Cool the solution to 0°C using an ice bath. Dropwise, add a solution of 4M HCl in dioxane (5.0 to 10.0 eq).
-
Causality: The 0°C initiation controls the exothermic nature of the tert-butyl cation formation, preventing ring-opening or polymerization side reactions. Dioxane is utilized as the delivery vehicle because it stabilizes the high concentration of HCl gas without introducing water. This ensures the final product will precipitate cleanly as an anhydrous salt.
Step 3: Propagation and Completion
-
Action: Remove the ice bath and allow the reaction mixture to stir at room temperature (RT) for 1 to 2 hours.
-
Causality: Warming to RT provides the necessary kinetic energy to drive the deprotection to completion. The continuous evolution of isobutene and carbon dioxide gases drives the equilibrium forward according to Le Chatelier's principle.
Step 4: Isolation
-
Action: Once gas evolution ceases and a thick precipitate forms, concentrate the mixture under reduced pressure, or filter the precipitate directly. Wash the filter cake with cold diethyl ether.
-
Causality: The target Isoindolin-4-amine hydrochloride is highly polar and insoluble in DCM/ether mixtures. Washing with cold ether removes residual dioxane, unreacted starting material, and non-polar impurities, yielding a high-purity solid without the need for column chromatography.
Workflow for the Boc-deprotection synthesis of Isoindolin-4-amine hydrochloride.
Analytical Validation Framework
To ensure trustworthiness and scientific integrity, the synthesized compound must be validated through a self-confirming analytical framework:
-
Visual Confirmation: The transition from a clear DCM solution to a dense, off-white suspension serves as the first real-time indicator of successful salt formation.
-
1H NMR (DMSO-d6): The complete disappearance of the sharp singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) validates the removal of the Boc protecting group. The appearance of a broad, exchangeable signal >8.0 ppm confirms the presence of the amine hydrochloride protons.
-
LC-MS Analysis: A shift in retention time to a significantly more polar region (earlier elution on a reverse-phase C18 column), coupled with a mass-to-charge ratio (m/z) corresponding to [M+H]+ = 135.08 (the free base mass), confirms the structural integrity of the isoindoline core has survived the acidic cleavage.
References
-
American Elements. "Isoindolin-4-amine dihydrochloride | CAS 92259-85-3". American Elements Materials Catalog. URL:[Link]
- Blagg, J., Roffey, J., Drysdale, M., Winship, P., Clark, D. "Inhibitors of mlh1 and/or pms2 for cancer treatment". United States Patent Application US20230183197A1, 2023.
- Neophore Ltd. "Inhibitor compounds". World Intellectual Property Organization, WO2024153947A1, 2024.
Methodological & Application
Isoindolin-4-amine hydrochloride as a building block in organic synthesis
Here is an in-depth technical guide and application note on Isoindolin-4-amine hydrochloride, structured specifically for advanced researchers and drug development professionals.
Executive Summary
Isoindolin-4-amine hydrochloride is an increasingly vital building block in modern medicinal chemistry and organic synthesis. Featuring a unique fused bicyclic system—a benzene ring adjoined to a partially reduced pyrrole ring—it offers distinct geometric and electronic properties[1]. Recently, it has gained significant prominence as a core scaffold in the synthesis of inhibitors targeting the DNA Mismatch Repair (MMR) pathway, specifically targeting the MutLα (MLH1-PMS2) complex. This represents a cutting-edge approach in targeted cancer therapies, particularly for exploiting synthetic lethality in specific oncological phenotypes[2],[3].
Physicochemical Data & Structural Causality
Understanding the reactivity of isoindolin-4-amine requires analyzing its dual-amine nature. The molecule contains two distinct nitrogen centers: an aliphatic secondary amine within the isoindoline ring and a primary aromatic amine (aniline derivative) at the C4-position[1].
Causality of Reactivity: The aliphatic secondary nitrogen is significantly more basic and nucleophilic than the primary aromatic amine due to the lack of resonance delocalization into the aromatic ring. By supplying the compound as a hydrochloride (or dihydrochloride) salt, the more basic secondary amine is preferentially protonated, temporarily masking its nucleophilicity[1]. This protonation allows chemists to handle the compound stably without spontaneous dimerization or degradation. However, upon neutralization with a mild base (e.g., N-methylmorpholine or DIPEA), both amines become active[3]. To achieve regioselective functionalization at the 4-amino position, the secondary amine must typically be protected prior to downstream coupling.
Table 1: Quantitative Physicochemical Data
| Property | Isoindolin-4-amine HCl | Isoindolin-4-amine 2HCl |
| CAS Number | 1260847-41-3 | 92259-85-3[4] |
| Molecular Formula | C8H11ClN2 | C8H12Cl2N2 |
| Molecular Weight | 170.64 g/mol | 207.10 g/mol [4] |
| Core Structure | Fused bicyclic heteroaryl | Fused bicyclic heteroaryl |
| Primary Reactive Site | C4-Aromatic Amine | C4-Aromatic Amine |
High-Value Application: DNA Mismatch Repair (MMR) Inhibitors
In human biology, mismatch recognition by hMutSα or hMutSβ initiates the MMR pathway, which subsequently recruits MutLα (a heterodimer of MLH1 and PMS2) to form a ternary complex[2]. Inappropriate or hyperactive MMR activity can drive resistance in certain cancers. Isoindolin-4-amine serves as a critical intermediate in synthesizing small-molecule inhibitors that bind to the MutLα complex, modulating its ATP/ADP-dependent protein-DNA interactions and blocking DNA excision[2],[3].
Fig 1: Mechanism of MutLα inhibition by isoindolin-4-amine derivatives in the MMR pathway.
Self-Validating Experimental Protocol: Regioselective Amidation
To utilize isoindolin-4-amine hydrochloride in complex drug synthesis, strict regiocontrol is required. The following protocol outlines a self-validating system for the selective amidation of the C4-primary amine, utilizing in-process controls (IPCs) to guarantee scientific integrity and prevent wasted downstream efforts.
Fig 2: Self-validating synthetic workflow for the regioselective amidation of isoindolin-4-amine.
Step 1: Neutralization and Selective Protection
-
Objective: Protect the highly nucleophilic secondary aliphatic amine to prevent off-target amidation.
-
Procedure: Suspend Isoindolin-4-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add N-methylmorpholine (NMM) (3.0 eq) dropwise to neutralize the salt[3]. Stir for 15 minutes. Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation (IPC): Perform TLC (Eluent: 50% EtOAc in Hexanes). Stain the plate with Ninhydrin and heat. The disappearance of the highly polar, ninhydrin-active spot (free aliphatic amine) and the emergence of a UV-active, higher
spot confirms complete protection. Proceed only when the starting material is fully consumed.
Step 2: Regioselective Amidation of the C4-Amine
-
Objective: Couple a target carboxylic acid to the less nucleophilic C4-aniline group.
-
Procedure: In a separate flask, activate the desired carboxylic acid (1.2 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF for 20 minutes. Add the Boc-protected intermediate from Step 1 (1.0 eq) to this mixture. Stir at 40 °C for 12 hours.
-
Self-Validation (IPC): Analyze the reaction mixture via LC-MS. The reaction is validated as complete when the mass of the starting Boc-protected intermediate is fully consumed, and the chromatogram shows a dominant peak corresponding to the
of the coupled product.
Step 3: Deprotection and Final Salt Formation
-
Objective: Remove the Boc protecting group to yield the final functionalized isoindoline core.
-
Procedure: Dissolve the purified coupled product in DCM at 0 °C. Treat dropwise with 4M HCl in dioxane (10 eq)[2]. Stir at room temperature for 1–2 hours. The product will typically precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Self-Validation (IPC): Validate the final compound using ¹H NMR (DMSO-
). Look for the disappearance of the sharp singlet at ~1.4 ppm (corresponding to the Boc group) and the presence of a broad exchangeable signal at ~9.0-9.5 ppm, confirming the regeneration of the secondary amine hydrochloride salt.
References
-
US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents. 2
-
WO2024153947A1 - Inhibitor compounds - Google Patents. 3
-
1260847-41-3 | Isoindolin-4-amine hydrochloride | BLD Pharm.
-
Isoindolin-4-amine dihydrochloride | CAS 92259-85-3 | AMERICAN ELEMENTS ®. 4
-
2,3-Dihydro-1H-isoindol-4-ol - Vulcanchem. 1
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- 1. 2,3-Dihydro-1H-isoindol-4-ol (118924-03-1) for sale [vulcanchem.com]
- 2. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]
- 3. WO2024153947A1 - Inhibitor compounds - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
Application Notes & Protocols: The Role of Isoindolin-4-amine Hydrochloride in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The isoindoline core, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is one such scaffold.[1][2][3] Its derivatives have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, and neurological effects.[1][2][4]
Isoindolin-4-amine hydrochloride presents this privileged core functionalized with a primary amine at the 4-position of the aromatic ring. This seemingly simple amine group is a powerful handle for synthetic chemists, providing a reactive site for introducing diverse chemical functionalities. Its hydrochloride salt form enhances stability and solubility, making it a convenient and versatile building block for constructing libraries of novel compounds for drug screening. This guide will delve into the properties, applications, and experimental protocols associated with this valuable reagent in the pursuit of new medicines.
Physicochemical and Reactive Profile
Understanding the fundamental properties of a starting material is critical for its effective use in synthesis. Isoindolin-4-amine hydrochloride is a stable, solid compound amenable to standard laboratory handling.
Table 1: Physicochemical Properties of Isoindolin-4-amine
| Property | Value | Source |
| CAS Number | 92259-85-3 | [5][6][7] |
| Molecular Formula | C₈H₁₁ClN₂ (Hydrochloride) | [5] |
| Molecular Weight | 170.64 g/mol (Hydrochloride) | [5] |
| Melting Point | 213 °C | [8] |
| pKa (Basic) | 8.40 (Apparent) | [8] |
| LogP | 1.7156 | [6] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [6] |
The primary amine at the C4 position is the key reactive center. It readily undergoes nucleophilic reactions, most commonly acylation to form amides or reductive amination to form secondary amines. The secondary amine within the isoindoline ring can also be functionalized, though it is generally less reactive than the primary aromatic amine. This differential reactivity allows for selective, stepwise elaboration of the scaffold.
Core Applications in Drug Discovery
The true value of isoindolin-4-amine hydrochloride lies in its application as a foundational scaffold for creating potent and selective therapeutic agents. Its derivatives have been explored across multiple target classes.
Building Block for Kinase Inhibitors
Many protein kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The isoindoline scaffold can serve this purpose effectively. The 4-amino group can be functionalized to extend into solvent-exposed regions, allowing for the introduction of substituents that enhance potency and selectivity. For instance, acylation of the amine with a tailored carboxylic acid can introduce pharmacophores that interact with specific residues outside the immediate ATP-binding site. Novel isoindoloquinazolinone compounds, which can be derived from isoindoline structures, have shown significant antiproliferative activity in acute lymphoblastic leukemia cells.[9]
Scaffold for Immunomodulatory Drugs (IMiDs®)
Perhaps the most famous application of a related scaffold, the isoindoline-1,3-dione (phthalimide), is in the development of immunomodulatory drugs like thalidomide and lenalidomide.[1][2][10] While isoindolin-4-amine is not a direct precursor to these specific drugs, it represents a closely related scaffold. The 4-amino group in pomalidomide (a thalidomide analog) is crucial for its mechanism of action, which involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[10] This precedent highlights the potential of the 4-aminoisoindoline core for developing novel protein degraders and molecular glues, a cutting-edge area of drug discovery.[10]
Precursor to Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are important epigenetic targets in cancer therapy. Novel HDAC inhibitors incorporating an isoindolinone skeleton have been developed and shown potent antiproliferative activities against several cancer cell lines.[11] One such derivative demonstrated superior performance to the approved drug chidamide and exhibited selectivity for HDAC1-3.[11] The synthesis of these complex molecules can be envisioned starting from functionalized isoindoline building blocks like isoindolin-4-amine.
Synthetic and Experimental Protocols
The following protocols are provided as representative examples of how isoindolin-4-amine hydrochloride can be utilized in a drug discovery workflow.
Protocol 1: Synthesis of an N-Acylated Isoindoline Derivative
This protocol details a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.
Objective: To synthesize N-(isoindolin-4-yl)benzamide as a representative example of derivatizing the primary amine.
Materials:
-
Isoindolin-4-amine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoindolin-4-amine hydrochloride (1.0 eq).
-
Suspension: Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (2.2 eq) to the suspension. The base neutralizes the hydrochloride salt and scavenges the HCl generated during the reaction. Stir for 10-15 minutes at room temperature. A clear solution should form as the free base is generated.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe. Causality Note: The dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The product spot should be less polar than the starting amine.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(isoindolin-4-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Diagram 1: Synthetic Workflow for N-Acylation
Caption: General workflow for the synthesis of an amide derivative.
Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to assess the inhibitory activity of a newly synthesized isoindoline derivative against a protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Synthesized isoindoline derivative (test compound)
-
Kinase of interest (e.g., EGFR, AKT1)
-
Substrate for the kinase (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, dilute further into the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add the kinase and its specific substrate.
-
Initiate the reaction by adding ATP. The final volume is typically 5-10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Diagram 2: Principle of the ADP-Glo™ Kinase Assay
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. jetir.org [jetir.org]
- 5. CAS 92259-85-3 | Isoindolin-4-amine hydrochloride - Synblock [synblock.com]
- 6. chemscene.com [chemscene.com]
- 7. Isoindolin-4-amine dihydrochloride 95.00% | CAS: 92259-85-3 | AChemBlock [achemblock.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR Characterization Protocol for Isoindolin-4-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
Chemical & Mechanistic Context
Isoindolin-4-amine hydrochloride (CAS: 92259-85-3) is a critical bicyclic building block frequently utilized in the synthesis of advanced therapeutics, including MLH1/PMS2 inhibitors[1] and targeted oncology agents[2]. The molecule consists of a benzene ring fused to a partially saturated pyrroline (isoindoline) core, with a primary amine at the 4-position.
Understanding the exact protonation state of this molecule is crucial for downstream synthetic applications. Because the molecule contains two distinct nitrogen atoms—an aliphatic secondary amine in the isoindoline ring and an aromatic primary amine (aniline)—it exhibits differential basicity. The aliphatic pyrrolidine nitrogen has a higher pKa (~9.5) compared to the aniline nitrogen (pKa ~4.6)[3]. Consequently, in the monohydrochloride salt form, the hydrogen chloride selectively protonates the ring nitrogen, leaving the aniline group as a free base. This specific protonation state dictates the electronic environment of the molecule and drives the distinct chemical shifts observed in its
Structural Elucidation & Signal Causality
As a Senior Application Scientist, I emphasize that NMR interpretation must go beyond pattern matching; it requires an understanding of the underlying quantum mechanical and electronic effects.
-
Resonance Shielding in the Aromatic Ring: The unprotonated -NH₂ group at the C4 position is a strong
-electron donor. Through resonance, it significantly increases electron density at the ortho (C5) and para (C7) positions. This shielding effect pushes the C5 and C7 protons upfield (lower ppm). Conversely, the meta proton (C6) does not benefit from this resonance electron donation and appears furthest downfield in the aromatic region. -
Inductive Deshielding in the Aliphatic Core: The protonation of the isoindoline nitrogen creates a localized positive charge (N-H₂⁺). This exerts a powerful inductive electron-withdrawing effect (-I effect) through the
-bonds, heavily deshielding the adjacent C1 and C3 methylene protons, pushing their signals downfield to the 4.2–4.5 ppm range. -
Quadrupolar Relaxation: The protons attached directly to the nitrogen atoms (both the aniline -NH₂ and the pyrrolidinium -NH₂⁺) will appear as broad singlets. This broadening is caused by the intermediate rate of proton exchange in solution and the rapid quadrupolar relaxation of the spin-1
N nucleus, which partially decouples the scalar coupling to the attached protons.
Quantitative Data Presentation
The following table summarizes the predicted
| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Causality / Assignment |
| Pyrrolidinium (N-H₂⁺) | 9.50 – 10.00 | Broad singlet | 2H | N/A | Highly deshielded due to positive charge; broadened by ¹⁴N quadrupolar relaxation. |
| Aromatic (C6-H) | 7.00 – 7.15 | Triplet (or dd) | 1H | ~7.5, 8.0 | Meta to the -NH₂ group; least affected by resonance shielding. |
| Aromatic (C7-H) | 6.65 – 6.80 | Doublet | 1H | ~7.5 | Para to the -NH₂ group; shielded by electron donation. |
| Aromatic (C5-H) | 6.50 – 6.65 | Doublet | 1H | ~8.0 | Ortho to the -NH₂ group; heavily shielded by resonance. |
| Aniline (-NH₂) | 5.20 – 5.80 | Broad singlet | 2H | N/A | Unprotonated primary amine; broad due to intermediate exchange rates. |
| Aliphatic (C1-H₂) | 4.30 – 4.50 | Singlet / br | 2H | N/A | Adjacent to C7; strongly deshielded by the adjacent N-H₂⁺ inductive effect. |
| Aliphatic (C3-H₂) | 4.20 – 4.40 | Singlet / br | 2H | N/A | Adjacent to C4-NH₂; slightly shielded relative to C1 due to proximity to the aniline group. |
Experimental Protocol & Self-Validating Workflow
To ensure a self-validating system, this protocol utilizes DMSO-
Step-by-Step Methodology
Step 1: Solvent Selection & Sample Preparation
-
Solvent Rationale: Do not use CDCl₃. The highly polar hydrochloride salt is insoluble in chloroform. Select high-purity DMSO-
(≥99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. DMSO- prevents rapid proton exchange, allowing the observation of the -NH₂ and -NH₂⁺ protons. -
Gravimetric Preparation: Accurately weigh 5.0 to 10.0 mg of Isoindolin-4-amine hydrochloride into a clean glass vial.
-
Solvation: Add 0.6 mL of DMSO-
. Vortex the solution for 30 seconds. If particulates remain, sonicate for 1–2 minutes until a completely clear, homogenous solution is achieved. -
Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.
Step 2: Instrument Calibration & Acquisition
-
Tuning and Matching: Insert the sample into the NMR spectrometer (400 MHz or higher). Tune and match the probe specifically for the
H frequency to maximize the signal-to-noise ratio. -
Shimming: Perform gradient shimming on the Z-axis using the deuterium lock signal of the DMSO-
to ensure sharp, symmetric peaks. -
Acquisition Parameters: Set the spectral width to at least 14 ppm (to capture the downfield N-H₂⁺ signal). Use a relaxation delay (D1) of 1.5 to 2.0 seconds and acquire 16 to 32 scans.
Step 3: The D₂O Shake Test (Self-Validation)
-
After acquiring the standard spectrum, eject the NMR tube.
-
Add exactly 1 drop (approx. 10–20 µL) of Deuterium Oxide (D₂O) directly into the NMR tube.
-
Cap the tube and invert it 5–10 times to mix thoroughly.
-
Re-insert the tube, re-shim, and acquire a second spectrum.
-
Causality Check: The broad signals at ~5.5 ppm and ~9.5 ppm will disappear. This occurs because the N-H protons rapidly exchange with the bulk D₂O to form N-D bonds. Since deuterium has a different gyromagnetic ratio, it is invisible in the
H frequency window, instantly validating your assignment of the exchangeable protons.
Workflow Visualization
Workflow for the 1H NMR sample preparation, acquisition, and self-validation of Isoindolin-4-amine.
References
- Inhibitors of mlh1 and/or pms2 for cancer treatment.
- Inhibitor compounds.
Sources
Mass spectrometry analysis of Isoindolin-4-amine hydrochloride
An Application Note and Protocol for the Mass Spectrometric Analysis of Isoindolin-4-amine Hydrochloride
Abstract
This guide provides a comprehensive framework for the analysis of Isoindolin-4-amine hydrochloride, a crucial building block in medicinal chemistry, by utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles governing the analytical choices. It offers detailed, field-tested protocols for sample preparation, LC-MS method development, and structural confirmation via tandem mass spectrometry (MS/MS). The methodologies are designed to be self-validating, ensuring researchers can confidently implement and adapt these protocols for applications ranging from purity assessment to metabolic studies.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline heterocyclic core is a "privileged structure" in modern pharmacology. It is the foundational scaffold for several approved clinical drugs, including thalidomide, pomalidomide, and apremilast, which are used in the treatment of multiple myeloma and inflammatory diseases.[1][2] The analytical characterization of its derivatives and building blocks, such as Isoindolin-4-amine, is therefore of paramount importance in drug discovery and development. This application note delivers a robust and reproducible methodology for the high-sensitivity detection and structural confirmation of Isoindolin-4-amine using electrospray ionization mass spectrometry.
Analyte Physicochemical Profile & Implications for MS Analysis
A thorough understanding of the analyte's properties is the cornerstone of successful method development. Isoindolin-4-amine is typically supplied as a dihydrochloride salt, a critical detail for accurate sample preparation and interpretation of mass spectra.[3][4][5]
Table 1: Physicochemical Properties of Isoindolin-4-amine and its Hydrochloride Salt
| Property | Value | Rationale for MS Method Development |
| Chemical Name | Isoindolin-4-amine Dihydrochloride[3][4][5] | The salt form must be accounted for during weighing for standard preparation. |
| CAS Number | 92259-85-3 (Dihydrochloride)[3][4][5] | Unique identifier for sourcing and regulatory documentation. |
| Chemical Structure | ![]() | The structure contains primary and secondary amine functionalities. |
| Molecular Formula | C₈H₁₂Cl₂N₂ (Dihydrochloride)[3][4] | Used to calculate the formula weight of the salt. |
| Formula Weight | 207.10 g/mol (Dihydrochloride)[3][4] | The weight of the salt used for preparing stock solutions. |
| Free Base Formula | C₈H₁₀N₂ | This is the chemical entity that will be ionized and detected by the MS. |
| Free Base MW | 134.18 g/mol | The theoretical monoisotopic mass of the neutral molecule. |
| Protonated Molecule | [M+H]⁺ | The target ion for detection in positive mode ESI. |
| Exact Mass [M+H]⁺ | 135.19 m/z | The theoretical monoisotopic mass of the protonated free base. |
| pKa (Predicted) | ~8.40 (Basic)[6] | The basic nitrogen atoms are readily protonated, making the molecule an excellent candidate for positive mode electrospray ionization (ESI+). |
| Physical Form | Solid powder.[7] | Dictates initial solubilization steps. |
| Storage | Room temperature, in a dry, well-ventilated area, protected from light.[4][7] | Suggests potential for hygroscopicity or light sensitivity. |
Sample Preparation and Standardization Protocol
The accuracy of any quantitative or qualitative analysis begins with meticulous sample preparation. The primary source of error is often the incorrect conversion between the salt form and the free base concentration.
Protocol 3.1: Preparation of a 1 mg/mL (Free Base) Stock Solution
-
Calculate the Required Mass: To account for the mass of the two hydrochloride molecules, use the following formula: Mass to Weigh = (Desired Concentration) x (Volume) x (MW of Salt / MW of Free Base) Mass to Weigh = (1 mg/mL) x (10 mL) x (207.10 / 134.18) = 15.43 mg
-
Weighing: Accurately weigh approximately 15.43 mg of Isoindolin-4-amine dihydrochloride using an analytical balance. Record the exact weight.
-
Solubilization: Transfer the weighed solid to a 10 mL Class A volumetric flask. Add approximately 7 mL of a 50:50 (v/v) mixture of Methanol:Water.
-
Dissolution: Sonicate the flask for 5 minutes to ensure complete dissolution. The use of methanol aids in wetting and solubilizing the organic molecule.
-
Dilution to Volume: Once dissolved and equilibrated to room temperature, bring the flask to the 10 mL mark with the 50:50 Methanol:Water solvent. Cap and invert at least 10 times to ensure homogeneity.
-
Final Concentration Adjustment: Recalculate the precise stock solution concentration based on the actual mass weighed. Actual Conc. (mg/mL) = (Actual Mass Weighed / 15.43 mg) x 1 mg/mL
-
Storage: Store the stock solution in an amber vial at 4°C. This solution should be stable for several weeks, but stability should be verified.[4]
Workflow for Standard and Sample Preparation
Caption: Workflow for the preparation of calibration standards and analytical samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
A reversed-phase liquid chromatography method provides the necessary retention for this polar analyte and separates it from potential impurities and matrix components, which is critical for accurate quantification and robust performance.
Protocol 4.1: LC-MS System Configuration
Table 2: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Standard instrumentation for pharmaceutical analysis. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar, basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier protonates the analyte for better peak shape and ESI response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic screening gradient suitable for initial method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
| MS System | Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap) | Choice depends on the need for quantification (QqQ) or high-resolution accurate mass (HRAM) for structural confirmation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Chosen based on the basic nature (pKa ~8.40) of the analyte.[6] |
| MS Scan Mode | Full Scan (m/z 50 - 500) | To identify the [M+H]⁺ precursor ion at m/z 135.19. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI+. |
| Drying Gas Flow | 10 L/min | Removes solvent droplets. |
| Drying Gas Temp. | 350 °C | Facilitates desolvation. |
| Nebulizer Gas | 35 psi | Assists in the formation of a fine aerosol. |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Confirmation of the analyte's identity is achieved by isolating the precursor ion ([M+H]⁺ at m/z 135.19) and fragmenting it to produce a characteristic product ion spectrum. This fragmentation pattern serves as a highly specific chemical fingerprint.
Protocol 5.1: Product Ion Scan (MS/MS) Experiment
-
Infuse or Inject: Infuse a 1 µg/mL solution of the standard directly or inject it onto the LC-MS system using the method from Table 2.
-
Select Precursor: In the MS method, switch from Full Scan mode to a Product Ion Scan (or MS/MS) mode.
-
Define Precursor Ion: Set the precursor ion for isolation to m/z 135.2. A slightly wider isolation window (e.g., 1-2 Da) can be used initially.
-
Apply Collision Energy: Apply a range of collision energies (e.g., ramp from 10 to 40 eV) to induce fragmentation. This allows for the observation of both low-energy and high-energy fragments.
-
Acquire Spectrum: Acquire the product ion spectrum. The resulting fragments provide structural information.
Proposed Fragmentation Pathway
The primary and secondary amines, along with the fused ring system, dictate the fragmentation of Isoindolin-4-amine. The most probable fragmentation pathways involve the loss of small, stable neutral molecules.
Caption: Proposed MS/MS fragmentation pathway for Isoindolin-4-amine.
Table 3: Major Expected Product Ions and Their Interpretation
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Structure / Interpretation |
| 135.2 | 118.1 | 17.03 | [M+H-NH₃]⁺. Loss of ammonia is a highly characteristic fragmentation for primary amines, providing strong evidence for this functional group. |
| 135.2 | 106.1 | 29.04 | [M+H-C₂H₅N]⁺. Cleavage within the pyrrolidine ring. |
| 118.1 | 91.1 | 27.01 | [C₇H₇]⁺. Tropylium ion, a common and stable fragment indicating an aromatic system with a methylene group. |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the mass spectrometric analysis of Isoindolin-4-amine hydrochloride. By explaining the rationale behind key methodological choices—from sample preparation to MS/MS fragmentation analysis—this guide equips researchers and drug development professionals with the tools to confidently identify, characterize, and quantify this important pharmaceutical building block. The provided methods serve as a robust starting point for further validation and application in diverse research contexts.
References
-
American Elements. Isoindolin-4-amine dihydrochloride. [Link]
-
U.S. Environmental Protection Agency (EPA). isoindoline hydrochloride Properties. [Link]
-
ResearchGate. Physicochemical Properties and the Docking Results of Isoindolin-1-one-Synthesized Compounds. [Link]
-
ResearchGate. Chemical stability of 4-aminopyridine capsules. [Link]
-
MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. americanelements.com [americanelements.com]
- 4. chemscene.com [chemscene.com]
- 5. Isoindolin-4-amine dihydrochloride 95.00% | CAS: 92259-85-3 | AChemBlock [achemblock.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Isoindolin-4-amine dihydrochloride | 92259-85-3 [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Isoindoline Compounds
Abstract
This application note provides a comprehensive guide to the principles and practices of purifying isoindoline-containing compounds using High-Performance Liquid Chromatography (HPLC). Isoindolines are a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Achieving high purity is critical for their use in research and development. This document outlines detailed methodologies for both analytical and preparative scale HPLC, covering method development, optimization, and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking robust and efficient purification strategies for this important molecular scaffold.
Introduction: The Challenge of Isoindoline Purification
The isoindoline scaffold is a bicyclic structure featuring a benzene ring fused to a five-membered reduced pyrrole ring. This moiety is present in various biologically active molecules. The purification of isoindoline derivatives, however, can present unique challenges due to their structural characteristics. These molecules often possess moderate polarity and can contain basic nitrogen atoms, which may lead to undesirable peak tailing on standard silica-based columns. Furthermore, synthetic routes can yield a mixture of closely related structural isomers and byproducts, demanding high-resolution separation techniques.
Reverse-phase HPLC (RP-HPLC) is the most powerful and commonly employed technique for this purpose. It separates molecules based on their hydrophobicity, making it ideal for the purification of organic compounds like isoindolines from both aqueous and organic-soluble impurities.
Foundational Principles: HPLC Method Development
A successful purification strategy begins with a well-developed analytical method that is then scaled up for preparative chromatography. The primary goal is to achieve baseline resolution between the target compound and all impurities while maintaining good peak shape and reasonable run times.
Column Selection: The Stationary Phase
The choice of stationary phase is the most critical parameter in HPLC. For isoindoline compounds, which are typically moderately polar, C18 (octadecylsilane) columns are the universal starting point due to their wide applicability and robust hydrophobic retention.
-
C18 (L1 packing): This is the workhorse for reverse-phase chromatography and should be the first choice for screening. It provides strong hydrophobic retention for the aromatic ring of the isoindoline core.
-
Phenyl-Hexyl: Columns with a phenyl stationary phase can offer alternative selectivity, particularly for aromatic compounds. The π-π interactions between the phenyl rings of the stationary phase and the isoindoline's benzene ring can resolve impurities that are difficult to separate on a C18 column.
-
Embedded Polar Group (EPG): These columns (e.g., polar-endcapped C18) are designed to reduce interactions with residual silanols on the silica surface, which can cause peak tailing with basic compounds like isoindolines. They are also more stable in highly aqueous mobile phases.
Mobile Phase Optimization
The mobile phase in RP-HPLC consists of a weak solvent (typically water) and a strong organic solvent (typically acetonitrile or methanol).
-
Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol as it has a lower viscosity (resulting in lower backpressure) and is often more efficient for separating complex mixtures.
-
Aqueous Solvent & Additives: The use of additives is crucial for achieving sharp, symmetrical peaks, especially for basic compounds.
-
Trifluoroacetic Acid (TFA): A 0.1% (v/v) concentration of TFA is a common starting point. It acts as an ion-pairing agent, masking the basic nitrogen of the isoindoline and minimizing interactions with silica silanols, thereby reducing peak tailing.
-
Formic Acid (FA): A 0.1% (v/v) concentration is a good alternative to TFA. It is less aggressive as an ion-pairing agent and is volatile, making it ideal for methods that will be coupled with mass spectrometry (LC-MS) for fraction analysis.
-
Buffers (e.g., Ammonium Formate): For pH-sensitive compounds or when TFA is not desirable, a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.5) can provide excellent peak shape and reproducibility.
-
Experimental Workflow and Protocols
This section details the step-by-step process for developing a purification method, from initial analytical scouting to preparative scale-up.
General Workflow Diagram
The overall strategy follows a logical progression from small-scale method development to large-scale purification and final analysis.
Caption: Workflow for HPLC purification of isoindoline compounds.
Protocol 1: Analytical Method Development
This protocol is designed to establish a high-resolution separation for a target isoindoline compound from its impurities.
Objective: To achieve baseline separation of the target compound with good peak symmetry.
Materials:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: Crude isoindoline compound dissolved in DMSO or mobile phase at ~1 mg/mL.
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Scouting Gradient:
-
Inject 1-5 µL of the sample.
-
Run a fast, wide gradient to quickly determine the approximate elution time of the target compound.
-
Example Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 5.0 0.4 5 95 6.0 0.4 5 95 6.1 0.4 95 5 | 7.0 | 0.4 | 95 | 5 |
-
-
Analysis of Scouting Run: Identify the retention time (t_R) of your target peak. Note the %B at which it elutes.
-
Optimized Shallow Gradient: Design a new gradient centered around the elution %B from the scouting run. This will improve the resolution between the target and closely eluting impurities.
-
Example: If the target eluted at 3.5 minutes in the scouting run (corresponding to ~65% B), an optimized gradient would be:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 65 35 10.0 0.4 35 65 11.0 0.4 5 95 12.0 0.4 5 95 12.1 0.4 65 35 | 14.0 | 0.4 | 65 | 35 |
-
-
Confirmation: Verify the peak identity using mass spectrometry or by comparing the retention time and UV spectrum to a known standard. The goal is a resolution (R_s) value of >1.5 between the target peak and its nearest impurity.
Protocol 2: Preparative Scale-Up Purification
Once an optimized analytical method is established, it can be scaled to a preparative column to isolate larger quantities of the compound.
Objective: To purify milligrams to grams of the target isoindoline compound with >95% purity.
Materials:
-
Preparative HPLC system with a fraction collector.
-
Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size.
-
Mobile Phases: As optimized in the analytical method (e.g., 0.1% TFA in Water/ACN).
-
Sample: Crude isoindoline dissolved in a minimal amount of strong solvent (e.g., DMSO, DMF) and then diluted with Mobile Phase A.
Procedure:
-
Method Scaling Calculation: The flow rate and gradient time must be adjusted for the larger column dimensions.
-
Flow Rate Scaling: F_prep = F_analyt * (d_prep² / d_analyt²)
-
Where F is the flow rate and d is the column diameter.
-
Example: F_prep = 0.4 mL/min * (21.2² / 2.1²) ≈ 40 mL/min
-
-
Gradient Time Scaling: The gradient duration should be scaled proportionally to maintain resolution.
-
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions for at least 5-10 column volumes.
-
Sample Loading: Inject the dissolved crude sample. The maximum loading amount depends on the separation difficulty and must be determined empirically, but a good starting point for a 21.2 mm ID column is 50-150 mg.
-
Run Scaled Gradient: Execute the geometrically scaled preparative method.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance threshold to collect eluting peaks. Collect the main target peak in multiple small fractions.
-
Post-Purification Analysis:
-
Analyze each collected fraction using the initial analytical method to determine its purity.
-
Pool all fractions that meet the required purity specification (e.g., >98%).
-
Remove the solvent via rotary evaporation (for ACN/MeOH) or lyophilization (for water-rich fractions) to yield the purified solid compound.
-
Summary of Method Parameters
The following table summarizes typical starting parameters for isoindoline purification.
| Parameter | Analytical Scale | Preparative Scale | Rationale & Comments |
| Column | C18, 2.1 x 50 mm, <2 µm | C18, 20-50 mm ID, 5-10 µm | C18 is the first choice. Use smaller particles for high analytical resolution and larger particles for preparative loading. |
| Mobile Phase A | 0.1% FA or 0.1% TFA in H₂O | 0.1% FA or 0.1% TFA in H₂O | Acidic modifier is critical for good peak shape of basic isoindolines. FA is MS-friendly. |
| Mobile Phase B | 0.1% FA or 0.1% TFA in ACN | 0.1% FA or 0.1% TFA in ACN | ACN provides lower backpressure and good solvating power. |
| Flow Rate | 0.3 - 0.6 mL/min | 20 - 100 mL/min | Scaled based on column diameter to maintain linear velocity. |
| Detection | DAD (e.g., 254 nm, 280 nm) | UV (e.g., 254 nm, 280 nm) | Monitor at a wavelength where the isoindoline core absorbs strongly. DAD helps in peak tracking. |
| Injection Vol. | 1 - 5 µL | 0.5 - 5 mL | Dependent on sample concentration and column loading capacity. |
| Temperature | 30 - 40 °C | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity, but check compound stability. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with silanols; pH of mobile phase is close to pKa. | Increase acid modifier concentration (e.g., TFA to 0.1%); switch to an embedded polar group (EPG) column; operate at a lower pH. |
| Poor Resolution | Gradient is too steep; incorrect stationary phase. | Develop a shallower gradient around the elution point; screen other columns (e.g., Phenyl-Hexyl); reduce flow rate. |
| High Backpressure | Column frit blockage; sample precipitation on column. | Filter all samples and mobile phases; flush the column in the reverse direction; ensure sample is fully dissolved in the injection solvent. |
| No/Low Recovery | Compound is irreversibly adsorbed; compound is unstable. | Check compound stability at mobile phase pH; use a different column chemistry; ensure proper fraction collection. |
Conclusion
The successful HPLC purification of isoindoline compounds is readily achievable through a systematic approach to method development. By starting with a robust C18 stationary phase, employing an acidic mobile phase modifier like formic or trifluoroacetic acid, and carefully optimizing the gradient, high-purity material can be reliably obtained. The principles and protocols outlined in this note provide a solid foundation for researchers to develop tailored purification methods for their specific isoindoline targets, accelerating discovery and development in the chemical and pharmaceutical sciences.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Agilent Technologies. (2017). Basics of Preparative HPLC. Agilent Technologies, Inc. [Link]
-
Waters Corporation. (n.d.). A Primer on Basic HPLC Theory and Principles. Waters Corporation. [Link]
Strategic Overview: Selecting the Appropriate N-Alkylation Pathway
An Application Guide to the Methodologies of N-Alkylation for Isoindoline Derivatives
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary and classical methodologies for the N-alkylation of isoindoline derivatives. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of the nitrogen atom is a critical step in modifying the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. This document offers in-depth protocols, mechanistic insights, and practical guidance to navigate the synthesis of these valuable compounds.
The choice of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the functional group tolerance required, and considerations of scale, cost, and green chemistry principles. A logical workflow for method selection is presented below.
Caption: Decision workflow for selecting an N-alkylation method.
Classical N-Alkylation via Nucleophilic Substitution (Sₙ2)
This is the most fundamental approach, involving the reaction of the isoindoline nitrogen with an alkyl halide or sulfonate. The reaction proceeds via a standard Sₙ2 mechanism, where the nitrogen atom acts as a nucleophile.
Causality and Experimental Choices
-
Base: The reaction requires a base to deprotonate the isoindoline nitrogen, enhancing its nucleophilicity. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions and careful handling.[3] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and are particularly effective in polar aprotic solvents.[4][5][6]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are standard choices as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, accelerating the Sₙ2 reaction.[7]
-
Leaving Group: The reactivity of the alkylating agent follows the order I > Br > Cl > OTs. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.[8]
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
Reaction Setup: To a solution of isoindoline (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add a base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Addition of Electrophile: Add the alkyl halide (1.1-1.2 eq.) to the suspension at room temperature.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Classical N-Alkylation Conditions
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Isatin | Various Alkyl Halides | K₂CO₃/Cs₂CO₃ | DMF/NMP | MW | High | [6][9] |
| Phthalimide | Benzyl Chloride | K₂CO₃ | Solvent-free | RT | 93 | [5] |
| Phthalimide | Ethyl Iodide | K₂CO₃ | Solvent-free | RT | 85 | [5] |
| Indoline | Alkyl Halides | NaH | DMF/THF | Varies | Good | [3] |
Enhancement: Phase-Transfer Catalysis (PTC)
For large-scale synthesis, traditional methods using strong bases and anhydrous solvents can be problematic. Phase-Transfer Catalysis (PTC) offers a greener, safer, and often more efficient alternative.[10] A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated isoindoline from an aqueous or solid phase into the organic phase where the alkylating agent resides. This method can often be performed under solvent-free or biphasic conditions with milder bases like NaOH or K₂CO₃.[5][10]
Reductive Amination
Reductive amination is a powerful and mild method for N-alkylation, particularly when starting with aldehydes or ketones. The process involves two key steps that occur in one pot: the formation of an iminium ion intermediate followed by its immediate reduction.
Mechanism and Rationale
The isoindoline nitrogen first attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form a transient iminium ion. A selective reducing agent, present in the reaction mixture, then reduces this iminium ion to the N-alkylated product.
-
Reducing Agent: The choice of reducing agent is crucial for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this transformation as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and selective for iminium ions over carbonyls.[8] Other common reagents include sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation (H₂/Pd).
Caption: Mechanism of Reductive Amination.
Protocol 2: Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: Dissolve isoindoline (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature. A mild acid, such as acetic acid (1-2 eq.), can be added to facilitate iminium ion formation.
-
Reaction: Stir the mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of N-aryl or certain N-heteroaryl isoindoline derivatives, the Buchwald-Hartwig amination is the state-of-the-art method. This palladium-catalyzed cross-coupling reaction provides a highly versatile route to C-N bond formation.[11][12]
Catalytic Cycle and Key Components
The reaction involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide (Ar-X). The resulting Pd(II) complex then coordinates with the isoindoline, and following deprotonation by a base, reductive elimination occurs to form the N-arylated product and regenerate the Pd(0) catalyst.
-
Catalyst System: The success of the reaction is highly dependent on the choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, the phosphine ligand.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally required to promote both the oxidative addition and the final reductive elimination steps.[13]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[14]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 3: Buchwald-Hartwig N-Arylation
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), charge an oven-dried Schlenk tube with the aryl halide (1.0 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add the isoindoline (1.2 eq.) and the base (e.g., NaOtBu, 1.4 eq.).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M). Seal the tube and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Modern & Green Methodologies
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the rate of classical Sₙ2 alkylations, often reducing reaction times from hours to minutes and improving yields.[4][6][9][15] The protocol is similar to the conventional heating method, but the reaction is performed in a sealed vessel inside a dedicated microwave reactor. This technique is particularly useful for high-throughput synthesis and library generation. The best results are often achieved with minimal solvent, using bases like K₂CO₃ or Cs₂CO₃ in a few drops of DMF or NMP.[6][16]
"Borrowing Hydrogen" N-Alkylation
This atom-economical strategy uses alcohols as alkylating agents, with water as the only byproduct.[17] The reaction is typically catalyzed by a transition metal complex (e.g., based on Iron or Iridium).[18] The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the isoindoline, and the catalyst returns the hydrogen to the resulting iminium ion to form the product. This method avoids the use of stoichiometric organometallic reagents or pre-made alkyl halides, representing a significant advance in sustainable chemistry.[18]
References
-
Chimenti, F., & Vomero, S. (1975). Synthesis of N-substituted isoindolines. Farmaco Sci, 30(11), 884-90. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
-
Wikipedia. (n.d.). Isoindole. [Link]
-
ResearchGate. (2012). ChemInform Abstract: An Easy Approach for the Synthesis of N-Substituted Isoindolin-1-ones. [Link]
-
Palma, A., et al. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 20(8), 14837-14851. [Link]
-
Brzozowski, R., & Petruczynik, A. (2019). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 4(10), 1829-1836. [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
RSC Publishing. (2018). Pd-Catalyzed C(sp2)–H olefination: synthesis of N-alkylated isoindolinone scaffolds from aryl amides of amino acid esters. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]
-
ResearchGate. (2021). A Facile One-Pot Method for the Preparation of N-Alkyl Isatins Under Microwave Irradiation. [Link]
-
Jaśkowska, J., & Kowalski, P. (2008). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-free Conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]
-
ResearchGate. (n.d.). A simple method for the synthesis of isoindoline derivatives. [Link]
-
WordPress. (n.d.). Phase Transfer Catalysis. [Link]
-
Perillo, I. A., et al. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Molecules, 13(4), 894-906. [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
ACS Publications. (2014). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 79(10), 4529-4536. [Link]
-
Perillo, I. A., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 894-906. [Link]
-
Chen, W., & Seidel, D. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 24(2), 555-559. [Link]
-
Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination. The Journal of Organic Chemistry, 78(22), 11656-11669. [Link]
-
RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]
-
R Discovery. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds. [Link]
-
Semantic Scholar. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. [Link]
-
Sortais, J.-B., et al. (2017). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. ChemCatChem, 9(14), 2697-2701. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2003). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. [Link]
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- 18. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling of air-sensitive isoindoline reagents
Application Note: Advanced Storage and Handling Protocols for Air-Sensitive Isoindoline Reagents
Introduction & Scope
Isoindolines are critical nitrogen-containing heterocyclic scaffolds widely utilized in the synthesis of pharmaceuticals, agrochemicals, redox-active ligands, and stable nitroxide radicals. However, a persistent challenge in working with isoindoline derivatives is their acute susceptibility to aerobic oxidation and moisture-driven degradation. As a Senior Application Scientist, I have frequently observed that the failure of downstream cross-coupling or complexation reactions is rarely due to the catalytic cycle itself, but rather the silent degradation of the isoindoline precursor during storage or transfer. This guide provides a self-validating, mechanistic approach to handling these sensitive reagents to ensure absolute synthetic fidelity.
Mechanistic Insights: The Causality of Degradation
To handle a reagent effectively, one must understand exactly how and why it degrades. Isoindolines are not merely "air-sensitive" in a generic sense; they undergo specific, rapid autoxidation.
The nitrogen atom within the isoindoline ring donates electron density, significantly weakening the adjacent benzylic C-H bonds and lowering the activation energy for Hydrogen Atom Transfer (HAT). Upon exposure to atmospheric oxygen,
Furthermore, if the isoindoline is functionalized with Lewis-acidic or organometallic moieties, ambient humidity will initiate irreversible hydrolysis[2]. Therefore, the strict exclusion of
Workflow Visualization: Degradation vs. Preservation
The following diagram maps the logical relationship between environmental exposure, chemical degradation, and the required mitigation strategies.
Mechanistic pathways of isoindoline degradation versus inert handling protocols.
Quantitative Storage Parameters
Proper storage requires controlling temperature, light, and atmosphere. Argon is vastly superior to Nitrogen for storage because its higher density allows it to settle as a protective blanket over the reagent[3].
Field-Proven Insight: Never trust a previously punctured septum for long-term storage. Once a septum is pierced, its mechanical integrity is compromised, allowing micro-leaks of oxygen[3]. Furthermore, when retrieving a sealed flask from a -20 °C freezer, you must allow it to equilibrate to room temperature before opening . Opening a cold flask creates a negative pressure differential that actively sucks ambient humidity into the vessel, instantly condensing water onto your reagent[3].
Table 1: Optimal Storage Parameters for Isoindoline Reagents
| Reagent State | Optimal Temp | Atmosphere | Recommended Container | Max Reliable Storage |
| Solid (Crystalline) | -20 °C | Argon | Schlenk flask / Amber glass (PTFE seal) | 6 - 12 months |
| Liquid / Neat | -80 °C | Argon | Sure/Seal™ bottle | 3 - 6 months |
| Solution (e.g., in THF) | -80 °C | Argon | Sealed ampoule / Sure/Seal™ | 1 - 2 weeks |
| Metal-Isoindoline Complexes | Ambient | Glovebox (<1 ppm | Glass vial with PTFE-lined cap | 1 - 3 months |
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the operator receives continuous physical feedback that the inert atmosphere is intact. On a Schlenk line, your oil bubbler is your primary diagnostic tool; a steady positive pressure (approx. 1 bubble per second) visually confirms that atmospheric air is being actively excluded[4].
Protocol A: Solvent Degassing via Freeze-Pump-Thaw
Before dissolving any isoindoline, the reaction solvent must be purged of dissolved oxygen. This method is the gold standard for achieving absolute deoxygenation[5].
-
Preparation: Transfer the required volume of anhydrous solvent (e.g., THF, Toluene) into a heavy-walled Schlenk flask equipped with a greased stopcock.
-
Freezing: Submerge the flask in a liquid nitrogen (
) dewar. Wait until the solvent is frozen completely solid. -
Pumping: Open the stopcock to the high-vacuum manifold for 2–3 minutes to evacuate the headspace[5].
-
Thawing (Validation Step): Close the stopcock to isolate the flask from the vacuum. Remove the flask from the
and place it in a room-temperature water bath. As the solvent melts, you will visually observe bubbles of trapped and escaping the liquid phase. -
Cycling: Repeat the Freeze-Pump-Thaw cycle a minimum of three times. The process is complete when no more gas bubbles evolve during the thawing phase.
-
Backfilling: After the final thaw, backfill the flask with ultra-high purity Argon. Note: Degassed solvent in a sealed Schlenk flask should be used within 1-2 days[5].
-
Safety Quench: When shutting down the Schlenk line, immediately drop the
dewar from the vacuum trap before turning off the pump. Neglecting this will cause ambient air to condense in the trap, forming liquid oxygen—a severe explosion hazard[6].
Protocol B: Air-Free Cannula Transfer of Isoindoline Solutions
Syringes are acceptable for volumes under 10 mL, but for larger volumes or highly sensitive isoindoline-metal complexes, a cannula transfer is mandatory to prevent atmospheric contamination[2][5].
-
System Purge: Ensure both the donor flask (containing the isoindoline solution) and the receiving flask are under a positive pressure of Argon on the Schlenk line.
-
Needle Preparation: Insert a long, oven-dried, stainless-steel cannula through the septum of the donor flask, keeping the tip strictly above the liquid level. Allow Argon to purge through the cannula for 60 seconds to flush out ambient air.
-
Connecting Flasks: Pierce the septum of the receiving flask with the other end of the actively purging cannula.
-
Establishing Pressure Differential: Insert a small-gauge bleed needle into the septum of the receiving flask to vent pressure. Close the Argon supply valve to the receiving flask.
-
The Transfer: Lower the cannula tip in the donor flask below the liquid level. The positive Argon pressure in the donor flask will now smoothly push the isoindoline solution through the cannula and into the receiving flask[5].
-
Termination & Quenching: Once the desired volume is transferred, pull the cannula tip above the liquid level in the donor flask to break the siphon. Remove the cannula and immediately flush it with a quenching solvent (e.g., isopropanol) to neutralize any reactive residue inside the needle[4].
References
1. Title: AN INVESTIGATION OF REDOX-ACTIVE ISOINDOLINE-BASED LIGANDS AND THEIR COORDINATION COMPLEXES. Source: sfu.ca. URL: Link 2.[1] Title: Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. Source: researchgate.net. URL: 1 3.[2] Title: Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Source: acs.org. URL: 2 4.[3] Title: Storage of air and temperature sensitive reagents. Source: stackexchange.com. URL: 3 5.[5] Title: Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Source: pitt.edu. URL: 5 6.[4] Title: Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Source: jove.com. URL: 4 7.[6] Title: Schlenk Line - UNM Chemistry. Source: unm.edu. URL: 6
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Isoindolin-4-amine Hydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks during the synthesis of Isoindolin-4-amine hydrochloride. Isoindolin-4-amine is a highly valuable, yet synthetically challenging, bicyclic building block used extensively in medicinal chemistry.
Diagnostic Synthetic Workflow
The synthesis of Isoindolin-4-amine hydrochloride from 4-nitrophthalimide typically follows a three-step sequence: imide reduction with in situ protection, nitro group reduction, and acidic deprotection. The diagram below highlights the critical workflow and the exact points where yield commonly drops.
Synthetic workflow and critical yield bottlenecks for Isoindolin-4-amine HCl.
Validated Step-by-Step Methodologies
To ensure a self-validating system, each protocol below includes mechanistic causality and built-in visual/analytical checkpoints.
Step 1: Imide Reduction and Boc-Protection
Objective: Convert 4-nitrophthalimide to tert-butyl 4-nitroisoindoline-2-carboxylate. Causality: The electron-withdrawing nitro group severely deactivates the imide carbonyls, requiring forcing conditions with Borane-THF (BH3-THF) rather than milder hydrides. Because the resulting free isoindoline is highly polar, basic, and prone to oxidative degradation, it must be protected in situ with a Boc group to enable organic extraction and purification[1].
Protocol:
-
Reduction: To a solution of 4-nitroisoindoline-1,3-dione (5.0 g, 26 mmol) in dry THF (40 mL) at 0 °C, slowly add BH3-THF complex (100 mL, 1.0 M in THF)[1].
-
Reflux: Stir the mixture at 80 °C overnight. Self-Validation: The reaction mixture should transition from a suspension to a clear solution as the imide reduces.
-
Quench & Complex Dissociation (Critical): Cool to room temperature and quench cautiously with 1N HCl (50 mL) and MeOH (20 mL)[1]. Causality: Borane forms a highly stable amine-borane complex with the newly formed isoindoline. Acidic methanolysis is mandatory to break this complex; failing to do so will trap the amine and plummet the yield.
-
Protection: Evaporate the organic solvents. Extract the aqueous layer with Ethyl Acetate (EA) to remove non-basic impurities. Adjust the aqueous phase to pH 9-10 using aqueous K2CO3. Add a mixture of Boc2O (5.7 g, 26 mmol) in THF/MeOH (1:1, 40 mL) and stir at room temperature for 3 hours[1].
-
Isolation: Extract with EA, wash with brine, dry over Na2SO4, and purify via column chromatography (PE/EA = 1:1) to yield the product.
Step 2: Nitro Group Reduction
Objective: Convert tert-butyl 4-nitroisoindoline-2-carboxylate to tert-butyl 4-aminoisoindoline-2-carboxylate. Causality: While catalytic hydrogenation (Pd/C, H2) is standard for nitro reductions, trace boron impurities from Step 1 frequently poison the palladium catalyst, leading to stalled reactions. The Béchamp reduction (Fe/NH4Cl) bypasses this vulnerability, offering robust, high-yielding conversion[1].
Protocol:
-
Reaction Setup: Suspend the nitro intermediate (2.2 g), iron powder (3.0 g), and NH4Cl (4.0 g) in a solvent mixture of EtOH (100 mL) and water (20 mL)[1].
-
Heating: Stir the mixture vigorously at 90 °C for 1 hour[1]. Self-Validation: TLC (PE/EA = 1:1) should show complete consumption of the higher-Rf nitro starting material and the appearance of a highly fluorescent, lower-Rf amine spot.
-
Filtration: Filter the hot mixture quickly through a pad of Celite to remove iron sludge, washing generously with hot EtOH[1].
-
Isolation: Concentrate the filtrate, extract with EA, and purify via column chromatography to obtain the amine in ~85% yield[1].
Step 3: Deprotection and Hydrochloride Salt Formation
Objective: Cleave the Boc group and isolate Isoindolin-4-amine hydrochloride. Causality: The free base of Isoindolin-4-amine is extremely water-soluble and hygroscopic. Using aqueous HCl makes isolation nearly impossible. Anhydrous 4M HCl in dioxane allows the hydrochloride salt to precipitate directly out of solution, ensuring quantitative recovery[2].
Protocol:
-
Deprotection: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 10 mL/g) and cool to 0 °C. Add 4M HCl in dioxane (excess, ~3-5 eq) dropwise[2].
-
Stirring: Warm to room temperature and stir for 1 hour. Self-Validation: A fine precipitate should begin to form as the hydrochloride salt is generated and becomes insoluble in the DCM/dioxane mixture.
-
Precipitation & Isolation: Concentrate the mixture under vacuum. Triturate the crude sticky solid with n-pentane (3x) followed by diethyl ether to crash out a fine, filterable solid[2]. Dry under high vacuum to afford the final hydrochloride salt in near-quantitative yield.
Troubleshooting FAQs
Q: My Step 1 (Imide Reduction) yield is consistently stuck around 30-35%. How can I push the conversion? A: A ~32% yield is commonly reported in literature for this specific substrate[1] due to two factors: incomplete reduction and stable boron-amine complexation. To improve this:
-
Increase Equivalents: Ensure you are using at least 3.5 to 4.0 equivalents of BH3-THF, as the nitro group severely deactivates the carbonyls.
-
Force the Decomplexation: The quench with 1N HCl/MeOH must be heated (reflux for 1-2 hours) rather than just stirred at room temperature. If the boron-amine complex is not fully broken, the subsequent Boc-protection will fail, leaving your product trapped in the aqueous waste.
Q: During the nitro reduction (Step 2), I tried using Pd/C and Hydrogen gas, but the reaction stalled at 50% conversion. What is the cause? A: This is a classic case of catalyst poisoning. Trace amounts of boron species carried over from Step 1 strongly coordinate to the palladium surface, deactivating the catalyst. You have two solutions: either switch to the highly robust Iron/NH4Cl reduction method (which is immune to boron poisoning and yields ~85%)[1], or perform an exhaustive acidic workup of your Step 1 intermediate to ensure zero boron carryover.
Q: I am losing product during the final isolation of the hydrochloride salt (Step 3). It turns into a sticky, unfilterable gum. How do I fix this? A: Isoindolin-4-amine hydrochloride is exceptionally hygroscopic. The gum formation is caused by ambient moisture or trace water in your solvents. Avoid aqueous workups entirely at this stage. Use strictly anhydrous 4M HCl in dioxane and anhydrous DCM[2]. If a gum forms, do not attempt to filter it; instead, aggressively triturate the gum with anhydrous diethyl ether or n-pentane under a nitrogen atmosphere until it transforms into a free-flowing powder[2].
Quantitative Data Comparison
The following table summarizes the expected quantitative metrics and critical parameters required to optimize the yield across the three-step synthetic route.
| Reaction Step | Primary Reagents | Expected Yield | Critical Parameter for Yield Optimization |
| 1. Imide Reduction & Protection | BH3-THF, then Boc2O | 30% - 45% | Aggressive acidic methanolysis (1N HCl/MeOH) is required to break the stable amine-borane complex prior to Boc protection. |
| 2. Nitro Group Reduction | Fe powder, NH4Cl | 80% - 85% | Rapid, hot filtration through Celite is necessary to prevent the product from adsorbing onto the iron oxide sludge. |
| 3. Salt Formation | 4M HCl in Dioxane | 95% - 100% | Strict anhydrous conditions and trituration with n-pentane/diethyl ether prevent the formation of hygroscopic gums. |
References
1.[1] SUPPORTING INFORMATION for PUBLICATION Small-Molecule Covalent Stabilization and Inhibition of the TEAD•YAP1 Transcription Fac. Amazon S3. Available at: 2.[2] US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment. Google Patents. Available at:
Sources
Technical Support Center: Purification of Polar Amine Hydrochlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar amine hydrochlorides. As these compounds are crucial intermediates in pharmaceutical synthesis, their purity is paramount.[1] This resource is designed to provide not just procedural steps, but the underlying scientific principles to empower you to solve complex purification problems.
Introduction: The Challenge of Polar Amine Salts
Amines are commonly converted to their hydrochloride salts to improve water solubility and stability.[2] The lone pair of electrons on the amine nitrogen is protonated, creating a polar, ionic compound.[3][4][5] This high polarity, while beneficial for some applications, introduces significant purification challenges. Unlike their free-base counterparts, which are often soluble in a wide range of organic solvents, amine hydrochlorides exhibit limited solubility, complicating standard techniques like recrystallization and chromatography.[6] Furthermore, they are often hygroscopic and can be contaminated with inorganic salts or residual starting materials from their synthesis.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude amine hydrochloride?
Your crude product can contain a variety of impurities depending on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Residual primary or secondary amines from the initial synthesis.[9]
-
Inorganic Salts: Byproducts like ammonium chloride (NH₄Cl), especially in syntheses involving ammonia, or sodium chloride (NaCl) if aqueous HCl and a base are used.[7][10]
-
Over-alkylation Products: Tertiary amines or even quaternary ammonium salts can form as byproducts.[11]
-
Water: Due to the hygroscopic nature of many polar amine salts, water is a very common impurity.[7][12]
-
Residual Solvents: Solvents used during the synthesis or salt formation, such as ethanol or methanol, can become trapped in the crystal lattice.[9][13]
-
Color Bodies: Oxidation or degradation products can impart a yellow or brown color to the material.[9][14][15]
-
Genotoxic Impurities: In some cases, the use of alcoholic solvents (like methanol or ethanol) with HCl can generate trace amounts of genotoxic alkyl halides (e.g., methyl chloride, ethyl chloride).[13]
Q2: Why is my amine hydrochloride more stable than its free base form?
The increased stability of the hydrochloride salt stems from the protonation of the nitrogen's lone pair of electrons.[3][4] This lone pair is the site of reactivity for oxidation. By forming a salt, the lone pair is engaged in a bond with a proton, making it unavailable for oxidation and preventing many common degradation pathways.[3] This is why amine hydrochlorides generally have a much longer shelf-life than their corresponding free bases.[2]
Q3: Can I use standard reverse-phase HPLC to assess the purity of my amine hydrochloride?
Yes, but with considerations. On a reverse-phase column, you are analyzing the protonated amine cation. You will not be able to separate the amine from its hydrochloride salt using HPLC, as the salt dissociates in the aqueous mobile phase.[16] A single peak will represent the average of all equilibrated forms of the amine in the solution.[16] However, you may encounter issues like peak splitting if the mobile phase is not adequately buffered, leading to an uneven pH profile as the analyte passes through the column.[17] It is crucial to use a well-buffered mobile phase (e.g., phosphate or formate buffer) to ensure consistent peak shape and retention time.
Troubleshooting Guide: Recrystallization Issues
Recrystallization is the most common method for purifying amine hydrochlorides, but it is fraught with potential pitfalls.
Q4: I'm trying to recrystallize my amine hydrochloride, but it keeps "oiling out." What is happening and how can I fix it?
"Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. This is common with low-melting-point solids.[18]
Causality & Solution:
-
Solvent Polarity is Too High: The solvent may be too effective at dissolving the salt, preventing it from crystallizing.
-
Solution: Switch to a slightly less polar solvent or use a two-solvent system. For example, if you are using methanol, try isopropanol.[19] For a two-solvent system, dissolve your salt in a minimum of a polar solvent (like water or ethanol) at boiling, then slowly add a less polar anti-solvent (like isopropanol, ethyl acetate, or diethyl ether) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[20]
-
-
Heating Too Rapidly: You may be exceeding the melting point of your compound before it has a chance to fully dissolve.
-
Solution: Heat the solvent first and add it slowly to the solid to create a slurry, maintaining the temperature just at the solvent's boiling point.[18]
-
-
Insoluble Impurities: The presence of impurities can depress the melting point of your compound, leading to oiling out.
-
Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.[18]
-
Q5: My recovery from recrystallization is very low. What are the likely causes?
Low recovery is a common frustration, often stemming from issues with solvent selection or technique.
Causality & Solution:
-
Using Too Much Solvent: The most frequent cause of low recovery is adding an excess of solvent, which keeps a significant portion of your product dissolved even after cooling.[18][21]
-
Solution: Always use the minimum amount of boiling solvent required to fully dissolve the solid. Add the hot solvent in small portions until the last of the solid just dissolves.
-
-
Cooling Too Quickly: Rapid cooling (e.g., crashing the flask in an ice bath) leads to the formation of very small crystals that are difficult to filter and can trap impurities.
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature first. Once crystal formation appears complete, then you can move the flask to an ice bath to maximize precipitation.[21]
-
-
Compound Has High Solubility in Cold Solvent: The chosen solvent may be too good, meaning your compound remains significantly soluble even at 0 °C.
-
Solution: Re-evaluate your solvent choice. An ideal solvent shows high solubility for your compound when hot and very low solubility when cold.[21] Refer to the solvent selection table below.
-
Table 1: Common Solvents for Amine Hydrochloride Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments & Suitability |
| Water | Very High | 100 | Excellent for highly polar salts, but many are too soluble. Can be used as the primary solvent in a two-solvent system. |
| Methanol | High | 65 | Good solvent, but often high solubility leads to lower recovery. Can generate MeCl with HCl.[13] |
| Ethanol | High | 78 | A very common and effective choice. Absolute ethanol is preferred to minimize water content.[7] Can generate EtCl with HCl.[13] |
| Isopropanol (IPA) | Medium-High | 82 | Often the preferred solvent as it is less polar than ethanol, leading to lower solubility when cold and better recovery.[19] |
| Acetonitrile | Medium | 82 | Can be effective, but its aprotic nature may limit its solvating power for some salts. |
| Ethyl Acetate | Low-Medium | 77 | Generally used as an anti-solvent (the second solvent) to induce precipitation from a more polar solvent. |
| Diethyl Ether | Low | 35 | Almost exclusively used as an anti-solvent due to its low polarity.[19] |
Troubleshooting Guide: Common Contamination Issues
Q6: My amine hydrochloride is a sticky, hygroscopic solid that is impossible to weigh and handle. How can I dry it effectively?
The high polarity and ionic nature of amine hydrochlorides make them prone to absorbing atmospheric moisture.[7][12]
Causality & Solution:
-
Atmospheric Exposure: The material readily absorbs water from the air.
-
Solution: Handle the material under an inert atmosphere (e.g., in a glove box or using Schlenk techniques with nitrogen or argon) whenever possible.[8] For drying, a high-vacuum line or a vacuum oven is essential.
-
-
Trapped Water: Water can be trapped within the crystal lattice, making simple vacuum drying insufficient.
-
Solution 1 (Azeotropic Removal): If the salt is soluble in a suitable alcohol, dissolve it and add a solvent like toluene or xylene that forms an azeotrope with water. Distilling off the azeotrope will effectively remove the water.[12][22]
-
Solution 2 (Solvent Slurry): Slurry the solid in a dry, non-polar solvent in which it is insoluble (e.g., dry diethyl ether or dichloromethane). This can help displace surface water before final vacuum drying.
-
Q7: My product is yellow or brown. How can I remove the color?
Color is typically due to small amounts of highly conjugated impurities formed through oxidation or side reactions.[14][15]
Causality & Solution:
-
Adsorbable Impurities: The colored molecules are often large, polar compounds.
-
Solution: The most common method is to use activated charcoal (decolorizing carbon).[18][19]
-
Protocol: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly to prevent boiling over. Add a very small amount of activated charcoal (1-2% by weight is usually sufficient).[18] Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which has the colored impurities adsorbed to its surface. Proceed with the recrystallization as normal.
-
-
-
Acid-Catalyzed Degradation: In some cases, heating in the presence of strong acid can cause decomposition and color formation.[14][15]
-
Solution: Minimize the time the amine is heated in an acidic solution. Ensure the pH is not excessively low if possible.
-
Q8: I am trying to resolve a racemic amine. How can I use the hydrochloride salt to achieve chiral separation?
Chiral resolution of amines is commonly achieved by forming diastereomeric salts with a chiral acid. The resulting diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[23][24]
Causality & Solution:
-
Diastereomer Formation: The racemic amine free base (not the hydrochloride) is reacted with a single enantiomer of a chiral resolving agent.
-
Common Chiral Acids: L-Tartaric acid, (S)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid are frequently used.[23][24]
-
Workflow:
-
Liberate Free Base: Start by neutralizing your racemic amine hydrochloride with a base (e.g., NaOH) and extracting the free amine into an organic solvent.
-
Form Diastereomeric Salts: React the isolated free amine with one equivalent of the chosen chiral acid in a suitable solvent (e.g., methanol or ethanol).
-
Fractional Crystallization: One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling.
-
Isolate and Liberate: Filter the crystals of the single diastereomer. Then, treat this isolated salt with a base to liberate the desired enantiomerically pure free amine.
-
Final Salt Formation: Finally, react the pure amine enantiomer with HCl to form the desired enantiopure amine hydrochloride.
-
-
Workflow: Troubleshooting Failed Recrystallization
// Solutions for Oiling Out sol_oil1 [label="Solution:\nUse a less polar solvent\nor a two-solvent system.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_oil2 [label="Solution:\nAdd more solvent to stay\nbelow saturation point,\nthen cool very slowly.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; oiled_out -> sol_oil1; oiled_out -> sol_oil2;
// Solutions for No Crystals sol_nocrys1 [label="Solution:\nSolution is not saturated.\nBoil off excess solvent.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_nocrys2 [label="Solution:\nInduce crystallization:\nScratch flask, add seed crystal.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_nocrys3 [label="Solution:\nAdd a non-polar\n'anti-solvent' dropwise.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; no_crystals -> sol_nocrys1; no_crystals -> sol_nocrys2; no_crystals -> sol_nocrys3;
// Solutions for Low Recovery sol_lowrec1 [label="Solution:\nUsed too much solvent.\nConcentrate mother liquor\nand re-cool.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_lowrec2 [label="Solution:\nCompound is too soluble.\nChoose a different solvent\nwhere solubility is lower when cold.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; low_recovery -> sol_lowrec1; low_recovery -> sol_lowrec2;
// Solutions for Impure Product sol_impure1 [label="Solution:\nInsoluble impurities present.\nPerform hot gravity filtration.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_impure2 [label="Solution:\nSoluble impurities co-crystallized.\nRecrystallize a second time or\nwash crystals with cold, fresh solvent.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_impure3 [label="Solution:\nProduct is colored.\nUse activated charcoal\nbefore crystallization.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; impure_product -> sol_impure1; impure_product -> sol_impure2; impure_product -> sol_impure3; } }
Caption: Decision workflow for troubleshooting common recrystallization problems.
Detailed Protocol: Recrystallization of a Polar Amine Hydrochloride
This protocol provides a generalized method for purifying a polar amine hydrochloride using a single-solvent recrystallization.
Objective: To remove soluble and insoluble impurities from a crude amine hydrochloride solid.
Principle: This technique relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[21] The compound should be highly soluble in the boiling solvent but poorly soluble in the cold solvent.
Methodology:
-
Solvent Selection (Crucial Step):
-
Place ~50 mg of your crude material into a small test tube.
-
Add the chosen solvent (e.g., isopropanol) dropwise at room temperature. The solid should be largely insoluble.
-
Heat the test tube in a water or sand bath to the solvent's boiling point. The solid should completely dissolve.
-
Allow the tube to cool to room temperature, then place it in an ice bath. A large amount of crystalline precipitate should form. If this behavior is observed, the solvent is suitable.[21]
-
-
Dissolution:
-
Place the crude amine hydrochloride (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a magnetic stir bar.
-
Heat your chosen solvent in a separate beaker on a hot plate.
-
Add the minimum amount of the boiling solvent to the Erlenmeyer flask containing your solid until it just dissolves completely. Add the solvent in small portions, allowing time for dissolution after each addition.[18]
-
-
Hot Filtration (If Insoluble Impurities or Charcoal are Present):
-
If you notice insoluble particles or if you have used decolorizing charcoal, you must perform a hot gravity filtration.
-
Place a piece of fluted filter paper in a stemless glass funnel.
-
Preheat the funnel and the receiving Erlenmeyer flask by pouring a small amount of hot, fresh solvent through them. This prevents premature crystallization in the funnel.
-
Quickly and carefully pour the hot solution of your compound through the filter paper.
-
Rinse the original flask with a tiny amount of hot solvent and pour this through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot, clear filtrate with a watch glass or loosely inserted stopper.
-
Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling will result in smaller, less pure crystals.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Use a small amount of ice-cold fresh solvent to rinse the crystals from the flask into the funnel.
-
Wash the collected crystals on the filter paper with another small portion of ice-cold solvent to remove any residual soluble impurities.[21]
-
-
Drying:
-
Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.
-
Transfer the solid to a watch glass or petri dish and dry to a constant weight in a vacuum oven. Do not use excessive heat, as this can cause decomposition. For very hygroscopic materials, drying under a high vacuum line is recommended.[8]
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. [Link]
-
Organic Syntheses Procedure: methylamine hydrochloride. Organic Syntheses. [Link]
-
Sciencemadness Discussion Board: Methylamine Purification. Sciencemadness.org. [Link]
-
Veeprho: Amine Impurities and Related Compound. Veeprho.com. [Link]
- US Patent 4255356A: Purification of tertiary amines using an adsorbent.
- EP Patent 2621887A1: Decolorization of amines.
-
Teasdale, A., et al. (2010). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development. [Link]
-
Gharib, A., et al. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules. [Link]
- JP Patent 5785262B2: Amine decolorization.
-
ResearchGate: Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
ResearchGate: Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]
-
University of Colorado Boulder: Recrystallization. colorado.edu. [Link]
-
Wikipedia: Chiral resolution. Wikipedia.org. [Link]
-
Reddit: Why are organic amines often more stable as the HCl salt than in the free base form? Reddit.com. [Link]
-
University of Glasgow Theses: Amine hydrochloride salts : a problem in polyurethane synthesis. theses.gla.ac.uk. [Link]
-
ResearchGate: Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Spectroscopy Online: Organic Nitrogen Compounds V: Amine Salts. Spectroscopyonline.com. [Link]
-
Sulfur Recovery Engineering Inc.: Troubleshooting — SRU and Amine Blog. Sulfurrecovery.com. [Link]
- NL Patent 7905987A: PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
- Google Patents: Method for the removal of unwanted colour
-
Sciencemadness Discussion Board: drying the water out of hygroscopic crystals. Sciencemadness.org. [Link]
-
Chromatography Forum: Amine hydrochloride in HPLC. Chromforum.org. [Link]
- US Patent 3864402A: Purification of secondary alkyl amines.
-
API RP 932-B: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. API.org. [Link]
-
CDC Stacks: DEHYDRATING MAGNESIUM CHLORIDE BY DOUBLE-SALT DECOMPOSITION. CDC.gov. [Link]
-
Science Ready: Organic Bases: Amines – HSC Chemistry. scienceready.com.au. [Link]
-
California State University, Stanislaus: Recrystallization. csustan.edu. [Link]
-
Chromatography Forum: HCL SALT. Chromforum.org. [Link]
-
The Royal Society of Chemistry: Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC.org. [Link]
-
Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry. [Link]
-
ResearchGate: How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. [Link]
-
ResearchGate: Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
-
MIT OpenCourseWare: Two-Solvent Recrystallization Guide. MIT.edu. [Link]
-
Erowid: Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid.org. [Link]
-
Refining Community: Contamination in Amine Systems. Refiningcommunity.com. [Link]
-
ResearchGate: Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. [Link]
-
Chemistry LibreTexts: Amines as Bases. Chem.libretexts.org. [Link]
-
MDPI: Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. mdpi.com. [Link]
-
Scribd: Amine Plant Troubleshooting and Optimization. Scribd.com. [Link]
-
Chemistry LibreTexts: Acidity and Basicity of Amines. Chem.libretexts.org. [Link]
-
EMBIBE: Physical Properties of Amines – Solubility, Melting and Boiling Point. Embibe.com. [Link]
-
QuickCompany: Process For The Purification Of Amorolfine Hydrochloride. Quickcompany.in. [Link]
-
European Patent Office: METHOD FOR THE REMOVAL OF UNWANTED COLOUR FROM HYDROCHLORIC ACID. data.epo.org. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Isoindolin-4-amine Hydrochloride Reactivity
Welcome to the Technical Support Center. Isoindolin-4-amine hydrochloride (CAS: 92259-85-3) is a highly valuable bicyclic building block in drug discovery, but it is notoriously stubborn in synthetic applications. Its dual-nitrogen nature, combined with its salt form and extreme steric hindrance, often leads to failed reactions, poor yields, or complex mixtures.
This guide is structured to diagnose the root causes of low reactivity and provide self-validating, field-proven protocols to overcome them.
Part 1: Diagnostic Q&A and Corrective Workflows
Issue 1: The "Salt Penalty" and Poor Solubility
Q: Why is my Isoindolin-4-amine hydrochloride failing to dissolve and react in standard organic solvents?
Causality & Mechanism: Amine hydrochlorides are highly polar and virtually insoluble in standard cross-coupling or amidation solvents (e.g., toluene, dioxane, dichloromethane). More importantly, a protonated amine lacks the free lone pair required to act as a nucleophile [1]. Attempting to neutralize the salt in situ with weak organic bases (like triethylamine or DIPEA) often generates insoluble triethylammonium chloride. This byproduct can coat the solid starting material, alter the dielectric constant of the solvent, and poison sensitive palladium catalysts.
Protocol A: Biphasic Free-Basing (Self-Validating System) Do not rely on in situ neutralization for sensitive catalytic reactions. Pre-form the free base.
-
Suspension: Suspend 1.0 equivalent of Isoindolin-4-amine HCl in Dichloromethane (DCM) (10 mL per gram of substrate).
-
Neutralization: Slowly add 1M NaOH (aq) dropwise under vigorous magnetic stirring until the solid completely dissolves into the biphasic mixture.
-
Self-Validation Check: Stop stirring and allow the layers to separate. Dip a glass rod into the aqueous layer and touch it to pH indicator paper. The pH must read ≥ 10. If the pH is lower, the secondary isoindoline amine remains protonated. Add more NaOH until pH 10 is sustained.
-
Isolation: Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the reactive free base.
Issue 2: Regioselectivity and the "Wrong Nitrogen" Problem
Q: Why am I getting functionalization on the bicyclic ring instead of the aniline?
Causality & Mechanism: Isoindolin-4-amine possesses two distinct nitrogen centers with vastly different electronic properties (See Table 1). The secondary aliphatic amine (isoindoline ring) has a predicted pKa of ~9.26 [3], making it highly basic and nucleophilic. In contrast, the primary aromatic amine (aniline) has a pKa of ~4.5 and is sterically shielded by the adjacent bicyclic system. Without intervention, the isoindoline nitrogen will kinetically outcompete the aniline in almost all electrophilic additions.
Protocol B: Regioselective Protection To functionalize the aniline, you must first mask the isoindoline.
-
Preparation: Dissolve the free-based Isoindolin-4-amine in anhydrous THF (0.2 M) and cool to 0°C in an ice bath.
-
Protection: Add 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 10 minutes. Do not add any base.
-
Causality: The inherent nucleophilicity of the aliphatic amine is sufficient to attack the Boc₂O unassisted. Keeping the temperature at 0°C prevents the poorly nucleophilic aniline from reacting.
-
Self-Validation Check: Monitor the reaction via TLC (Ninhydrin stain). The starting material will stain intensely (secondary amine), while the Boc-protected product will show a distinct, weaker stain (primary aniline exposed). If unreacted starting material remains after 2 hours, add 0.05 eq of Boc₂O.
Issue 3: Steric Hindrance in Cross-Coupling
Q: I have protected the isoindoline, but my Buchwald-Hartwig amination on the aniline is still yielding <10%. How do I force this coupling?
Causality & Mechanism: The C4-aniline is severely sterically hindered by the ortho-fused isoindoline ring. In palladium-catalyzed C-N couplings, this steric bulk impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle [4]. Overcoming this requires bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) or N-heterocyclic carbene (NHC) ligands that stabilize the monoligated palladium species and physically force reductive elimination [2].
Protocol C: Sterically Hindered Buchwald-Hartwig Coupling
-
Equipment Preparation: Flame-dry a Schlenk flask and transfer it to an argon-filled glovebox.
-
Reagent Charging: Add Boc-protected Isoindolin-4-amine (1.0 eq), Aryl Halide (1.1 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).
-
Solvent Addition: Add anhydrous, thoroughly degassed Toluene to achieve a 0.1 M concentration. Seal the flask and remove it from the glovebox.
-
Execution: Heat the mixture at 100°C in an oil bath for 12 hours under vigorous stirring.
-
Self-Validation Check: Monitor the reaction by LC-MS. If the aryl halide is consumed but the desired product mass is absent, check for the hydrodehalogenated byproduct (Ar-H). If hydrodehalogenation is dominant, reductive elimination is failing. Corrective action: Increase ligand steric bulk (switch to tBuBrettPhos) or lower the temperature to 85°C to stabilize the catalyst.
Part 2: Quantitative Data Summaries
Table 1: Nucleophilic Profiling of Isoindolin-4-amine
| Nitrogen Center | Amine Type | Predicted pKa | Relative Nucleophilicity | Steric Environment |
| Isoindoline (Ring) | Secondary Aliphatic | ~9.26 | Very High | Highly Accessible |
| Aniline (C4-Position) | Primary Aromatic | ~4.50 | Low | Highly Hindered (Ortho-fused) |
Table 2: Base Selection Guide for Neutralization & Coupling
| Base | pKa (Conjugate Acid) | Best Use Case | Drawbacks / Risks |
| NaOH (aq) | 13.8 | Ex-situ free-basing | Incompatible with water-sensitive reagents. |
| DIPEA | 10.5 | In-situ amidation | Forms insoluble hydrochloride salts in non-polar solvents. |
| K₂CO₃ | 10.3 | SNAr / Alkylation | Heterogeneous; requires vigorous stirring or phase-transfer catalysts. |
| NaOtBu | ~17.0 | Buchwald-Hartwig | Too strong for base-sensitive functional groups (e.g., esters). |
Part 3: Visual Diagnostics & Workflows
Workflow for the regioselective functionalization of Isoindolin-4-amine.
Diagnostic logic tree for troubleshooting low reactivity and poor yields.
Part 4: Frequently Asked Questions (FAQs)
Q: My reaction mixture turns black immediately upon adding base. What is happening? A: Anilines and isoindolines are highly susceptible to air oxidation, which rapidly forms dark polymeric impurities. Self-validating check: Degas your solvents by sparging with argon for 15 minutes prior to base addition. If the solution remains pale yellow or orange, oxidation was the culprit.
Q: Can I use the dihydrochloride salt directly in a Buchwald-Hartwig reaction by simply adding extra equivalents of NaOtBu? A: While technically possible, it is highly discouraged. The generation of 2 equivalents of NaCl and tBuOH in situ alters the dielectric constant of the solvent and can precipitate the active palladium catalyst. Always pre-form the free base for sensitive catalytic cross-couplings.
Q: I want to react the isoindoline nitrogen and leave the aniline untouched. Do I need a protecting group? A: Usually, no. Because the isoindoline nitrogen is vastly more nucleophilic (pKa ~9.26 vs ~4.50), reacting the free base with 1.0 equivalent of an electrophile (like an acid chloride or alkyl halide) at low temperatures (0°C) will result in highly regioselective functionalization of the isoindoline ring without the need for protecting groups.
References
Technical Support Center: Palladium Catalyst Removal from Isoindoline Synthesis Reactions
Introduction: The Challenge of Palladium Contamination in Isoindoline Synthesis
Palladium-catalyzed reactions, such as Buchwald-Hartwig and Heck couplings, are indispensable tools in the synthesis of complex molecules like isoindoline derivatives, which are common scaffolds in pharmaceuticals.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium. For active pharmaceutical ingredients (APIs), this is not merely a matter of purity but of patient safety. Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D, mandate strict limits on elemental impurities.[3][4][5][6] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral medications of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[7][8][9]
This guide provides practical, field-proven troubleshooting advice for researchers, chemists, and process development professionals facing challenges in palladium removal. It is structured in a question-and-answer format to directly address common problems encountered in the lab, explaining not just the "how" but the critical "why" behind each technique.
Troubleshooting Guide & FAQs
FAQ 1: My initial filtration and work-up isn't removing enough palladium. What are my next steps?
Answer: This is a very common issue. If your product is still dark or analytical data shows high palladium levels after simple filtration, it indicates that the palladium is not present as a simple, heterogeneous solid. It has likely formed soluble molecular complexes, or fine, colloidal nanoparticles that readily pass through standard filter media.[10][11] Simple filtration through paper or even Celite is primarily effective at removing bulk, heterogeneous catalysts like Pd/C or larger agglomerates that have crashed out of solution.[2][12]
Your strategy must now shift from simple physical separation to methods that can capture these dissolved or suspended species.
Logical Troubleshooting Workflow
The following decision tree outlines a systematic approach to tackling residual palladium after an initial failed filtration.
Caption: Decision tree for selecting a palladium removal method.
Recommended Action 1: Adsorbent & Scavenger Screening
Metal scavengers are solid supports functionalized with ligands that have a high affinity for palladium, effectively "trapping" the metal so it can be removed by simple filtration.[13][14] The key is selecting the right scavenger for your specific chemical environment.
-
Mechanism: The choice of scavenger depends heavily on the likely oxidation state of the residual palladium.
-
Thiol-based Scavengers (e.g., Thiol-functionalized silica): These are the workhorses for palladium removal. The soft sulfur atom has a very high affinity for soft Lewis acidic metals like palladium, particularly Pd(II).[15][16][17] They are highly effective and selective.[9]
-
Amine-based Scavengers (e.g., Triamine-functionalized silica): These are effective at chelating palladium, particularly when it is complexed with the product itself, as the amine groups on the scavenger can compete for and displace the product ligand.[18]
-
Activated Carbon: A cost-effective and broadly effective option that can adsorb many forms of palladium, including Pd(0) and Pd(II), through a combination of physical adsorption and surface reduction/chelation.[19][20][21] Its primary drawback is a tendency for non-specific binding, which can lead to significant loss of the desired product.[18][19]
-
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Type | Typical Support | Primary Target | Advantages | Disadvantages |
| Thiol (Mercapto) | Silica Gel | Pd(II) | High selectivity, fast kinetics, high capacity.[16][17] | Can be less effective for some Pd(0) species; potential for thiol leaching at high temperatures.[16] |
| Thiourea | Silica Gel | Pd(0), Pd(II) | Broadly effective for various Pd species. | Can be less selective than simple thiols. |
| Triamine | Silica, Polystyrene | Pd(II) | Excellent for breaking Pd-amine complexes from the product.[18] | Can have slower kinetics than thiol scavengers. |
| Activated Carbon | Carbon | Pd(0), Pd(II) | Very low cost, high capacity, effective for many species.[19][20] | Prone to non-specific product adsorption, leading to yield loss; can be dusty and difficult to handle.[7][19] |
Experimental Protocol: Small-Scale Screening of Palladium Scavengers
-
Preparation: Set up 3-4 small vials each containing an equal, measured aliquot of your crude isoindoline product solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., Vial 1: Thiol-Silica, Vial 2: Triamine-Silica, Vial 3: Activated Carbon). Start with 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst used in the reaction.
-
Agitation: Stir the vials at a consistent temperature (start with room temperature, but 40-50 °C can improve kinetics) for a set period (a good starting point is 4-6 hours).[18]
-
Analysis: Filter each suspension through a small plug of Celite® or a syringe filter. Submit a sample of each filtrate for palladium analysis (e.g., by ICP-MS) and analyze the product recovery by LC-MS or ¹H NMR.
-
Evaluation: Compare the results to identify the scavenger that provides the best balance of palladium removal and product yield.
Recommended Action 2: Recrystallization
If your isoindoline product is a crystalline solid, recrystallization can be a powerful purification technique. It works by exploiting differences in solubility between your product and the palladium impurities in a chosen solvent system at different temperatures. As your product crystallizes upon cooling, the impurities are ideally left behind in the mother liquor.[22][23]
Experimental Protocol: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product has high solubility at an elevated temperature but low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble materials (like palladium black), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.[11]
-
Drying: Dry the crystals under vacuum.
FAQ 2: I'm seeing palladium leaching from my solid-supported catalyst. How can I minimize this?
Answer: Leaching occurs when the active palladium species detaches from the solid support and enters the reaction solution. It's now generally accepted that for many "heterogeneous" catalytic systems, the reaction is actually catalyzed by these dissolved, molecular Pd(0) complexes.[24][25] The catalyst essentially acts as a reservoir for the active homogeneous species. Leaching is often driven by the reaction conditions themselves, such as high temperatures or the presence of certain ligands or reagents that can solubilize the metal.[26][27]
Preventative Measures:
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can often minimize leaching without significantly impacting the product yield.
-
Catalyst Choice: Investigate catalysts with more robust anchoring to the support. For example, certain thiol-functionalized supports can anchor palladium more strongly than simple adsorption.[16]
Post-Reaction Solutions:
If leaching is unavoidable, the problem becomes identical to that described in FAQ 1. The leached palladium is now a soluble or colloidal impurity that must be removed using scavengers or recrystallization. A highly effective approach in this scenario is to use a scavenger cartridge in a flow setup.
Experimental Protocol: Flow Chemistry Setup with a Scavenger Cartridge
This method involves continuously passing the crude reaction solution through a packed bed of a scavenger.
-
Setup: Pack a chromatography column or a specialized cartridge with the chosen scavenger (e.g., Thiol-Silica).
-
Equilibration: Pass 3-5 column volumes of the clean reaction solvent through the cartridge to wet the scavenger and remove any trapped air.[13]
-
Processing: Using a pump (e.g., HPLC or syringe pump), flow the crude product solution through the scavenger cartridge at an optimized flow rate.
-
Collection: Collect the purified product solution as it elutes from the cartridge.
-
Analysis: Analyze the collected fractions for palladium content to confirm removal.
Caption: Experimental workflow for palladium removal using a flow setup.
FAQ 3: My palladium scavenger is affecting my product yield or stability. What's happening?
Answer: This is a critical issue, especially in drug development where maximizing yield is paramount. There are two primary causes:
-
Non-Specific Product Binding: The scavenger, particularly highly porous materials like activated carbon, can adsorb your product along with the palladium, leading to direct yield loss.[18][19] Some functionalized scavengers might also have an affinity for certain moieties on your product molecule.
-
Product Degradation: The scavenger itself or impurities on its surface could be chemically degrading your product. This is less common with high-purity silica scavengers but can be a concern.
Troubleshooting Steps:
-
Run a Control Experiment: Stir a solution of your purified product (with no palladium) with the scavenger under the same conditions. Analyze the solution afterward for product loss. This will definitively tell you if the scavenger itself is the problem.
-
Reduce Scavenger Loading: Use the minimum amount of scavenger required to meet your palladium specification. Perform a loading study to find the sweet spot.
-
Wash the Scavenger: After filtering off the scavenger, wash it with a small amount of fresh, clean solvent to recover any loosely bound product.[28]
-
Switch Scavenger Type: If you are losing a basic isoindoline product to an acidic silica surface, try a polymer-supported scavenger (e.g., polystyrene-based) which may have different binding characteristics.
FAQ 4: How do I choose the right analytical method to quantify residual palladium?
Answer: Accurate quantification is essential to know if your removal strategy is working and to meet regulatory requirements.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard and the method of choice for final product validation.[22][29][30] It offers extremely high sensitivity, capable of detecting palladium at parts-per-billion (ppb) levels. The main drawbacks are the high cost of the instrument and the need for a highly trained operator.[22][31]
-
Atomic Absorption Spectrometry (AAS): A more accessible and less expensive technique than ICP-MS. While still very useful, it generally has lower sensitivity and can be more prone to matrix interferences.[30]
-
Fluorometric/Colorimetric Kits: These are rapid, high-throughput screening tools that can be used during process development to quickly assess the relative efficiency of different scavenging methods.[22][29] They are not intended to replace ICP-MS for final quality control but are excellent for optimizing your removal process.[22][31]
A Note on Sample Preparation: Proper sample preparation is critical for accurate results. Organic molecules must be completely digested, typically using strong acids like nitric acid or aqua regia, to liberate the palladium into an aqueous matrix suitable for analysis by ICP-MS or AAS.[30] Incomplete digestion is a common source of erroneously low palladium readings.
References
-
Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020). ACS Publications. [Link]
-
Guideline for elemental impurities q3d(r1). (2019). ICH. [Link]
-
Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. NSF PAR. [Link]
-
Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides | ACS Catalysis. (2020). ACS Publications. [Link]
-
Theoretical study of palladium leaching. (2012). Catalysis Science & Technology Blog. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023). ACS Publications. [Link]
-
How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]
-
Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry | Organic Process Research & Development. (2021). ACS Publications. [Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF. ResearchGate. [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
ICH guideline Q3D (R1) on elemental impurities. (2019). European Medicines Agency. [Link]
-
Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. CDC Stacks. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
a) General mechanism of Pd removal using scavengers. b) Examples of... ResearchGate. [Link]
-
Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). PMC. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]
-
Elemental impurities per USP and ICH q3d guidelines | Labcorp. (2024). Labcorp. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]
-
Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. (2018). Figshare. [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]
- Method of removing palladium. (2005).
-
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2026). [Link]
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Technical Support Center: Impurity Characterization in Isoindolin-4-amine Hydrochloride
Welcome to the analytical support portal for Isoindolin-4-amine hydrochloride (and its dihydrochloride variant, CAS 92259-85-3)[1]. As a critical intermediate in the synthesis of mismatch repair inhibitors and other complex active pharmaceutical ingredients (APIs)[2], the rigorous characterization of its impurity profile is paramount.
This guide is designed for analytical scientists and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, causality-driven protocols, and regulatory-aligned strategies based on ICH guidelines.
Module 1: Regulatory Logic & Impurity Origins (FAQs)
Q: What regulatory frameworks dictate the impurity profiling strategy for Isoindolin-4-amine hydrochloride? A: Because this compound is utilized as an API starting material or intermediate, its impurity profile must be governed by the principles of ICH Q3A(R2) for organic impurities[3]. The guideline mandates that any impurity exceeding the Identification Threshold (typically 0.10% or 0.05%, depending on the maximum daily dose of the final drug) must be structurally elucidated[4]. Furthermore, because the synthesis often involves transition metal catalysts, ICH Q3D applies for elemental impurities[5], and ICH Q3C applies for residual solvents.
Q: We are detecting a persistent, late-eluting unknown peak in our HPLC-UV chromatogram. What is the likely mechanistic origin? A: Isoindolin-4-amine hydrochloride is a highly polar, basic molecule. In reversed-phase chromatography, late-eluting peaks (RRT > 1.5) indicate highly lipophilic species. Causality dictates this is likely an unreacted starting material, such as a phthalimide precursor, or an N-alkylated byproduct from the synthesis[6]. Because the primary amine group is highly nucleophilic, it readily undergoes side reactions during synthesis if stoichiometry is not strictly controlled.
Q: Why is the choice of sample diluent critical for this specific compound? A: Isoindolin-4-amine HCl is an ionizable salt. If dissolved in a strong organic diluent (e.g., 100% acetonitrile), the sample solvent strength exceeds the initial mobile phase strength. This causes the "solvent effect"—the basic analyte molecules travel too quickly through the column head before partitioning into the stationary phase, resulting in split or heavily tailing peaks. Always match your diluent to the initial mobile phase conditions (e.g., 95% aqueous buffer) to ensure proper band focusing.
Logical workflow for impurity identification based on ICH Q3A regulatory thresholds.
Module 2: Troubleshooting Analytical Workflows
Issue 1: Severe Peak Tailing in HPLC-UV
-
Observation: The main peak for Isoindolin-4-amine exhibits an asymmetry factor (As) > 2.0, obscuring closely eluting degradation impurities.
-
Root Cause (Causality): The primary amine group (-NH2) carries a positive charge under typical acidic to neutral HPLC conditions. These protonated amines undergo strong secondary ion-exchange interactions with unreacted, acidic silanol groups (-Si-OH) on the silica backbone of the stationary phase.
-
Resolution: Switch to a highly end-capped C18 column designed for basic compounds (e.g., columns with positive surface charge technology). Alternatively, adjust the mobile phase to pH 3.0 using a volatile buffer like 10 mM Ammonium Formate. The low pH fully protonates the silanols (pKa ~4.5), rendering them neutral and eliminating the secondary electrostatic drag on the amine.
Issue 2: High Residual Metal Content (Failing ICH Q3D)
-
Observation: ICP-MS analysis reveals Palladium (Pd) levels exceeding the Permitted Daily Exposure (PDE) limits[5].
-
Root Cause (Causality): The synthesis of the isoindoline core frequently utilizes catalytic reduction (e.g., Pd/C and H2) of a nitro-precursor[6]. Incomplete filtration or catalyst leaching into the acidic hydrochloride matrix leads to elevated inorganic impurities.
-
Resolution: Implement a chemical scavenging step post-reaction. Treating the crude mixture with silica-supported thiols or trimercaptotriazine (TMT) prior to final crystallization will selectively chelate and precipitate the residual transition metals.
Synthesis and degradation pathways highlighting origins of specific impurities.
Module 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, the following protocol for identifying unknown impurities utilizes a closed-loop, self-validating system.
Protocol: LC-HRMS Structural Elucidation of Unknown Impurities
Objective: Identify organic impurities >0.10% in Isoindolin-4-amine hydrochloride batches.
-
Step 1: System Suitability & Self-Validation (SST)
-
Action: Prepare a blank diluent, a standard solution of Isoindolin-4-amine HCl (1.0 mg/mL), and a "Spike-Recovery" control containing the API spiked with 0.10% of a known related substance (e.g., 4-nitroisoindoline).
-
Validation Logic: The run is only valid if the spiked impurity is recovered at 95–105% accuracy and the blank shows zero co-eluting peaks. This proves the system is capable of detecting trace impurities without matrix suppression.
-
-
Step 2: Sample Preparation
-
Action: Dissolve 10.0 mg of the sample in 10.0 mL of Mobile Phase A (10 mM Ammonium Formate, pH 3.0). Do not use pure methanol to avoid the solvent effect.
-
-
Step 3: Chromatographic Separation
-
Column: End-capped C18, 1.7 µm, 2.1 x 100 mm.
-
Gradient: Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile). Run a shallow gradient from 2% B to 60% B over 15 minutes to ensure separation of highly polar degradants.
-
-
Step 4: High-Resolution Mass Spectrometry (HRMS)
-
Action: Operate in ESI+ (Electrospray Ionization Positive) mode. Isoindolin-4-amine easily accepts a proton to form [M+H]+.
-
Parameter: Set mass resolution to >70,000 FWHM.
-
-
Step 5: Data Processing via Mass Defect Filtering
-
Action: Apply a mass defect filter centered around the exact mass of Isoindolin-4-amine (C8H10N2, exact mass 134.0844 Da).
-
Causality: Impurities structurally related to the API will share a similar mass defect. This computational step filters out background matrix noise, isolating true API-derived impurities for MS/MS fragmentation analysis.
-
Module 4: Quantitative Impurity Data Summary
The following table synthesizes the quantitative thresholds and required analytical methodologies for the comprehensive characterization of Isoindolin-4-amine hydrochloride.
| Impurity Class | Potential Identity / Origin | Analytical Technique | Governing Guideline | Standard Acceptance Criteria |
| Organic (Process) | Unreacted 4-nitroisoindoline | HPLC-UV / LC-HRMS | ICH Q3A(R2) | ≤ 0.15% (Qualification Threshold) |
| Organic (Degradant) | N-oxide derivatives | HPLC-UV / LC-HRMS | ICH Q3A(R2) | ≤ 0.10% (Identification Threshold) |
| Inorganic (Elemental) | Palladium (Pd) Catalyst | ICP-MS | ICH Q3D | < 10 ppm (Route-dependent PDE) |
| Residual Solvents | Dioxane / THF | GC-FID / GC-MS | ICH Q3C | < 380 ppm (Class 2 solvent limits) |
| Mutagenic | Alkylating intermediates | LC-MS/MS (MRM) | ICH M7 | < 1.5 µ g/day (TTC approach) |
References
- AMSbiopharma.Impurity guidelines in drug development under ICH Q3.
- International Council for Harmonisation (ICH).Impurities in new drug substances Q3A (R2).
- Pharma Growth Hub.Defining Specifications for Known and Unknown Impurities in Drug Substance.
- American Elements.Isoindolin-4-amine dihydrochloride | CAS 92259-85-3.
- Vulcanchem.2,3-Dihydro-1H-isoindol-4-ol - Synthesis Methodologies.
- Google Patents.WO2024153947A1 - Inhibitor compounds.
- Sigma-Aldrich.Isoindolin-4-amine dihydrochloride | 92259-85-3.
- Tyger Scientific.Isoindolin-4-amine – [92203-86-6].
Sources
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- 2. WO2024153947A1 - Inhibitor compounds - Google Patents [patents.google.com]
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Validation & Comparative
A Comparative Guide to Modern and Classical Isoindoline Synthesis Routes
The isoindoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its presence in numerous natural products and clinically approved drugs underscores its importance as a core structural component.[1][2] Derivatives of isoindoline exhibit a wide range of biological activities, including acting as selective serotonin reuptake inhibitors, antitumor agents, and antihypertensives.[1] The development of efficient and versatile synthetic routes to access this valuable scaffold is, therefore, a critical endeavor for researchers and professionals in drug development.
This guide provides an in-depth, objective comparison of the most prominent synthetic strategies for constructing the isoindoline ring system. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols for key transformations, and offer a comparative analysis of their performance based on experimental data.
Reductive Approaches: From Phthalimides and Their Analogs
One of the most classical and direct methods for isoindoline synthesis involves the reduction of readily available phthalimide or phthalic anhydride derivatives. This approach is conceptually straightforward, relying on the reduction of one or both carbonyl groups of the phthalimide core.
Metal Hydride Reduction of Phthalimides
The reduction of N-substituted phthalimides with strong reducing agents like lithium aluminum hydride (LiAlH₄) is a well-established method for preparing N-substituted isoindolines.[1] This transformation proceeds via the complete reduction of both amide carbonyl groups to methylene groups.
Mechanism of Action: The reaction begins with the nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbonyl carbons of the phthalimide. This process occurs in a stepwise manner, first forming a hydroxylactam intermediate which is then further reduced to the final isoindoline product. The use of a strong, non-selective reducing agent like LiAlH₄ ensures the complete removal of the carbonyl oxygen atoms.
Experimental Protocol: Synthesis of N-Benzylisoindoline from N-Benzylphthalimide
-
A solution of N-benzylphthalimide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (LiAlH₄, 2.5 mmol) is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-benzylisoindoline.
-
The crude product can be purified by column chromatography on silica gel.
Electrochemical Reduction of Phthalimide
A greener and more selective alternative to metal hydride reduction is the direct electrochemical reduction of phthalimide. This method can selectively produce isoindoline by controlling the electrode potential and reaction conditions, avoiding the use of stoichiometric and often hazardous reducing agents.[3]
Causality Behind Experimental Choices: The choice of cathode material (e.g., mercury, indium, cadmium) is critical as it must have a high overpotential for proton reduction to favor the reduction of the phthalimide carbonyl groups.[3] Maintaining an optimal pH is also crucial for achieving high efficiency.[3]
Diagram: General Workflow for Reductive Isoindoline Synthesis
Caption: Reductive pathway from phthalimides to isoindolines.
Cyclization via Reductive Amination
Reductive amination of ortho-disubstituted benzene derivatives, such as 2-carboxybenzaldehyde, provides a convergent and highly versatile route to N-substituted isoindolines and the closely related isoindolinones.[4] This strategy involves the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization and reduction.
Tandem Amination-Amidation from 2-Carboxybenzaldehyde
A highly efficient method for the synthesis of N-substituted isoindolinones (which can be further reduced to isoindolines if desired) involves the reaction of 2-carboxybenzaldehyde with primary amines.[4] This reaction can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) and utilizes a mild reducing agent such as polymethylhydrosiloxane (PMHS).
Expertise in Action: The use of AlCl₃ as a catalyst facilitates both the initial imine formation between the aldehyde and the amine, and the subsequent intramolecular amidation. PMHS is a cost-effective, stable, and safe reducing agent, making this a practical and scalable method.
Experimental Protocol: AlCl₃-Catalyzed Synthesis of N-Substituted Isoindolinones [4]
-
To a solution of 2-carboxybenzaldehyde (1 mmol) and a primary amine (1.2 mmol) in ethanol (5 mL), add AlCl₃ (10 mol %).
-
Stir the mixture at room temperature. Monitor the formation of the intermediate imine by TLC.
-
Once the imine formation is complete, add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise to the reaction mixture.
-
Continue stirring until the reduction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Reductive Amination Pathway
Caption: Catalytic cycle for reductive amination synthesis.
Transition-Metal-Catalyzed C-H Activation and Annulation
Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the efficient construction of complex molecules.[5][6][7] The synthesis of isoindolinones and isoindolines is no exception, with several elegant methods developed based on C-H activation and annulation strategies.[5][6][7] These methods often offer high atom economy and the ability to construct the heterocyclic core in a single step from simple precursors.[5]
Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides
One notable example is the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins or diazoacetates to form substituted isoindolinones.[4] This reaction proceeds via a C-H activation mechanism, where the rhodium catalyst directs the functionalization of the ortho C-H bond of the benzoyl group.
Trustworthiness Through Mechanism: The reaction is believed to proceed through a five-membered rhodacycle intermediate, formed by the directed C-H activation of the N-benzoylsulfonamide. This intermediate then undergoes insertion of the olefin, followed by reductive elimination to afford the isoindolinone product and regenerate the active rhodium catalyst.
Diagram: Rhodium-Catalyzed C-H Activation Pathway
Caption: Rhodium-catalyzed C-H activation for isoindolinone synthesis.
Cycloaddition Strategies: The Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can also be employed for the synthesis of the isoindoline scaffold.[8] This can be achieved through either an intermolecular or intramolecular fashion, often providing excellent control over stereochemistry.[8]
Intramolecular Diels-Alder Reactions
In the context of natural product synthesis, intramolecular Diels-Alder reactions have been a popular strategy for constructing the isoindolinone core of complex molecules like the cytochalasan alkaloids.[8] This approach involves the generation of a diene and a dienophile within the same molecule, which then undergo a thermally or Lewis acid-promoted cycloaddition to form the bicyclic isoindolinone system.[8]
Authoritative Grounding: The syntheses of cytochalasin B by Stork and aspochalasin B by Trost are classic examples that showcase the power of the intramolecular Diels-Alder reaction in assembling the isoindolinone core.[8]
Comparative Performance of Isoindoline Synthesis Routes
The choice of a synthetic route is often dictated by factors such as the availability of starting materials, the desired substitution pattern on the isoindoline core, and the scalability of the reaction. The following table provides a comparative summary of the key performance indicators for the discussed methods.
| Parameter | Metal Hydride Reduction | Reductive Amination | Transition-Metal C-H Activation |
| Starting Materials | N-Substituted Phthalimides | 2-Carboxybenzaldehyde, Amines | N-Benzoylsulfonamides, Olefins |
| Key Reagents | LiAlH₄ | AlCl₃, PMHS | [{RhCl₂Cp*}₂], Cu(OAc)₂ |
| Typical Solvents | THF, Ether | Ethanol | DCE (1,2-dichloroethane) |
| Temperature | Reflux | Room Temperature | 100 °C |
| Reaction Time | 4-12 hours | Varies, often rapid | 12 hours |
| Yield | Good to Excellent | Up to 94%[4] | Up to 95%[4] |
| Key Advantages | Straightforward, uses readily available starting materials. | Mild conditions, inexpensive and safe reagents.[4] | High efficiency, broad substrate compatibility for olefins.[4] |
| Key Disadvantages | Use of hazardous and stoichiometric reducing agents. | May require further reduction to obtain isoindoline from isoindolinone. | Requires expensive transition-metal catalyst and oxidant.[4] |
Conclusion
The synthesis of the isoindoline scaffold can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. Classical methods, such as the reduction of phthalimides, remain valuable for their simplicity and the use of readily accessible starting materials. Modern approaches, including reductive amination and transition-metal-catalyzed C-H activation, offer milder reaction conditions, greater functional group tolerance, and higher efficiency. The selection of the optimal synthetic route will depend on the specific target molecule and the desired scale of the synthesis. This guide provides the foundational knowledge and practical insights to aid researchers in making an informed decision for their synthetic endeavors.
References
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Preprints.org. [Link]
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Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. (2009). Organic Letters. [Link]
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The Role of Isoindoline in Pharmaceutical Drug Development. (n.d.). Pharmaffiliates. [Link]
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Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2021). Journal of the Chilean Chemical Society. [Link]
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). PubMed. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]
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Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). Chemistry – An Asian Journal. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]
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Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. (2013). Green Chemistry. [Link]
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2024). Taylor & Francis Online. [Link]
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Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - Fingerprint. (n.d.). Abo Akademi University. [Link]
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Direct Electrochemical Reduction of Phthalimide to Isoindoline. (2011). Nova Science Publishers. [Link]
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The chemistry of isoindole natural products. (2013). Beilstein Journal of Organic Chemistry. [Link]
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Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). Europe PMC. [Link]
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Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). The Journal of Organic Chemistry. [Link]
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Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). Scilit. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Substituted Isoindolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the spectroscopic data of substituted isoindolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of how structural modifications to the isoindoline core influence its spectroscopic signatures. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both experimental data and the underlying principles that govern the observed spectral characteristics.
The Isoindoline Scaffold: A Privileged Structure
The isoindoline nucleus, a bicyclic system composed of a benzene ring fused to a five-membered pyrrolidine ring, is a common motif in a wide array of biologically active molecules and functional materials.[1] The ability to introduce a variety of substituents onto both the aromatic ring and the nitrogen atom allows for the fine-tuning of the molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics.
Spectroscopic analysis is an indispensable tool for the unambiguous characterization of these substituted isoindolines. It allows for the confirmation of the desired chemical structure, the determination of purity, and provides insights into the electronic environment of the molecule. Understanding the relationship between the substituent and the resulting spectroscopic data is therefore crucial for rational drug design and the development of new materials.
Visualizing the Isoindoline Core and Analytical Workflow
To better understand the structure of substituted isoindolines and the process of their analysis, the following diagrams are provided.
Caption: General structure of a substituted isoindoline, indicating numbering and positions for substitution.
Caption: A typical workflow for the synthesis and spectroscopic characterization of substituted isoindolines.
Comparative Spectroscopic Analysis
The electronic nature of a substituent on the isoindoline ring system significantly perturbs the electron density distribution within the molecule. These perturbations are directly reflected in the spectroscopic data. In the following sections, we will compare the ¹H NMR, ¹³C NMR, IR, and MS data for a selection of substituted isoindolines to illustrate these effects.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. In substituted isoindolines, the chemical shifts of the aromatic and benzylic protons are particularly informative.
Table 1: ¹H NMR Spectroscopic Data of Selected Substituted Isoindolines (in CDCl₃)
| Compound | Substituent (R) | Aromatic Protons (δ, ppm) | Benzylic Protons (CH₂-N) (δ, ppm) | Reference |
| 1 | H | 7.10-7.25 (m, 4H) | 4.15 (s, 4H) | [2] |
| 2 | 5-NO₂ | 8.10 (d, 1H), 7.95 (s, 1H), 7.40 (d, 1H) | 4.30 (s, 4H) | [3] |
| 3 | 2-(CH₂CH₂OH) | 7.15-7.30 (m, 4H) | 4.20 (s, 4H) | [2] |
Analysis of ¹H NMR Data:
-
Aromatic Protons: In the unsubstituted isoindoline (1 ), the aromatic protons appear as a multiplet in the range of 7.10-7.25 ppm.[2] The introduction of a strong electron-withdrawing group like a nitro group at the 5-position (2 ) causes a significant downfield shift of the aromatic protons due to the deshielding effect of the substituent.[4][5] The protons ortho and para to the nitro group are most affected. Conversely, electron-donating groups would be expected to cause an upfield shift of these protons.
-
Benzylic Protons: The benzylic protons (CH₂-N) in isoindoline typically appear as a singlet around 4.15 ppm.[2] The electronic nature of the substituent on the aromatic ring has a less pronounced, but still noticeable, effect on the chemical shift of these protons. For instance, the electron-withdrawing nitro group in compound 2 causes a slight downfield shift of the benzylic protons to 4.30 ppm.[3] The substituent on the nitrogen atom also influences the chemical environment of the benzylic protons.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the aromatic ring and the benzylic positions are sensitive to the electronic effects of the substituents.
Table 2: ¹³C NMR Spectroscopic Data of Selected Substituted Isoindolines (in CDCl₃)
| Compound | Substituent (R) | Aromatic Carbons (δ, ppm) | Benzylic Carbons (CH₂-N) (δ, ppm) | Reference |
| 1 | H | 140.1 (C3a, C7a), 126.8 (C4, C7), 122.1 (C5, C6) | 53.5 | [6] |
| 2 | 5-NO₂ | 147.5 (C5), 146.8 (C7a), 138.2 (C3a), 128.5 (C4), 123.0 (C7), 118.0 (C6) | 53.2 | [3] |
| 3 | 2-(CH₂CH₂OH) | 139.8 (C3a, C7a), 127.0 (C4, C7), 122.3 (C5, C6) | 53.8 | [2] |
Analysis of ¹³C NMR Data:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituent. In the 5-nitroisoindoline (2 ), the carbon atom directly attached to the nitro group (C5) is significantly deshielded and appears at a much lower field (147.5 ppm) compared to the corresponding carbon in the unsubstituted isoindoline (1 ).[3][6] The other aromatic carbons are also affected, with the degree of the shift depending on their position relative to the substituent.
-
Benzylic Carbons: The benzylic carbon signals are also influenced by the substituents. An electron-withdrawing group on the aromatic ring can cause a slight upfield or downfield shift depending on the interplay of inductive and resonance effects. The substituent on the nitrogen atom also has a direct impact on the chemical shift of the benzylic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of chemical bonds.
Table 3: Key IR Absorption Bands of Selected Substituted Isoindolines (cm⁻¹)
| Compound | Substituent (R) | C-H (aromatic) | C=C (aromatic) | N-H or O-H | C-N | NO₂ | Reference |
| 1 | H | 3050-3020 | 1600-1450 | 3350 | 1200-1000 | - | [7] |
| 2 | 5-NO₂ | 3100-3000 | 1610-1470 | - | 1210-1020 | 1530 (asym), 1350 (sym) | [3] |
| 3 | 2-(CH₂CH₂OH) | 3060-3020 | 1605-1455 | 3400 (broad) | 1200-1000 | - | [2] |
Analysis of IR Data:
-
Aromatic C-H and C=C Stretching: The characteristic aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The positions of these bands are generally not strongly affected by substituents, but the pattern of absorption can sometimes provide clues about the substitution pattern.
-
N-H and O-H Stretching: The presence of an N-H bond in the parent isoindoline gives rise to a characteristic stretching vibration around 3350 cm⁻¹.[7] In N-substituted derivatives like compound 3 , the absence of the N-H band and the appearance of a broad O-H stretching band around 3400 cm⁻¹ confirms the presence of the hydroxyl group.[2]
-
NO₂ Stretching: The nitro group in compound 2 is easily identified by its strong and characteristic asymmetric and symmetric stretching vibrations at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Analysis of Mass Spectrometry Data:
The electron ionization (EI) mass spectrum of isoindoline typically shows a prominent molecular ion peak (M⁺). A common fragmentation pathway involves the loss of a hydrogen atom to form a stable isoindolinyl cation. For substituted isoindolines, the fragmentation pattern will be influenced by the nature of the substituent.
For N-substituted isoindolines, a characteristic fragmentation is the cleavage of the N-substituent bond. For example, in 2-(2-hydroxyethyl)isoindoline (3 ), a fragment corresponding to the loss of the hydroxyethyl group would be expected. In the case of 5-nitroisoindoline (2 ), fragmentation may involve the loss of the nitro group or cleavage of the pyrrolidine ring.
Experimental Protocol: Synthesis and Spectroscopic Characterization of 2-Benzylisoindoline
This section provides a representative experimental protocol for the synthesis and spectroscopic characterization of a substituted isoindoline.
Objective: To synthesize 2-benzylisoindoline and characterize it using NMR, IR, and MS techniques.
Materials:
-
Phthalimide
-
Benzyl bromide
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR
Procedure:
Step 1: Synthesis of N-Benzylphthalimide
-
To a solution of phthalimide (1.0 eq) in anhydrous THF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylphthalimide.
Step 2: Reduction of N-Benzylphthalimide to 2-Benzylisoindoline
-
Dissolve the crude N-benzylphthalimide in a mixture of THF and ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (4.0 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-benzylisoindoline.
Step 3: Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small amount of the purified product in CDCl₃ and record the ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum of the product as a thin film or KBr pellet.
-
Mass Spectrometry: Obtain the mass spectrum of the product using an appropriate ionization technique (e.g., EI or ESI).
Expected Spectroscopic Data for 2-Benzylisoindoline:
-
¹H NMR (CDCl₃): δ 7.20-7.40 (m, 9H, Ar-H), 4.20 (s, 4H, CH₂-N-CH₂), 3.90 (s, 2H, N-CH₂-Ph).
-
¹³C NMR (CDCl₃): δ 140.0 (Ar-C), 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.2 (Ar-CH), 126.8 (Ar-CH), 122.2 (Ar-CH), 58.0 (N-CH₂-Ph), 53.0 (CH₂-N-CH₂).
-
IR (cm⁻¹): 3060, 3030, 2950, 2850, 1600, 1495, 1450, 740, 700.
-
MS (EI): m/z (%) = 209 (M⁺), 118, 91.
Conclusion
This guide has provided a comparative overview of the spectroscopic data for substituted isoindolines. The presented data and analysis demonstrate the profound influence of substituents on the NMR, IR, and MS spectra of these important heterocyclic compounds. A thorough understanding of these spectroscopic signatures is fundamental for researchers in the fields of medicinal chemistry and materials science, enabling the confident characterization of newly synthesized isoindoline derivatives and facilitating the rational design of molecules with desired properties. The provided experimental protocol serves as a practical starting point for the synthesis and analysis of this versatile class of compounds.
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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Head-to-Head Comparison of Catalytic Systems for Isoindoline Synthesis: A Technical Guide for Process and Discovery Chemists
The isoindoline core is a privileged structural motif ubiquitous in biologically active compounds, natural products, and advanced materials. For drug development professionals and synthetic chemists, selecting the optimal catalytic system to construct this fused pyrrolidine ring is a critical decision. The choice dictates not only the atom economy and scalability of the process but also the stereochemical outcome of the final active pharmaceutical ingredient (API).
This guide provides a head-to-head evaluation of the four primary catalytic systems used in isoindoline synthesis: Palladium (Pd), Copper (Cu), Rhodium/Ruthenium (Rh/Ru), and metal-free Brønsted acids (e.g., PTSA).
Strategic Catalyst Selection
The decision-making process for synthesizing isoindolines hinges on the nature of the starting materials, the requirement for enantioselectivity, and the tolerance for heavy metal residues in the final product.
Caption: Logical decision tree for selecting isoindoline synthesis catalysts.
Head-to-Head Performance Data
The following table aggregates typical experimental data across the four primary catalytic methodologies to provide a quantitative baseline for comparison[1],[2],[3],.
| Catalyst System | Primary Reaction Pathway | Typical Yield | Enantiomeric Excess (ee) | Typical Temp | Key Advantage | Limitation |
| Pd(OAc)₂ / Chiral Ligand | Asymmetric Allylic C–H Amination | 80–98% | Up to 98% | 25–95 °C | Exceptional stereocontrol[3]. | High cost; metal toxicity. |
| Cu(OTf)₂ or CuI-Pybox | A³-Coupling & Tandem Cascade | 75–90% | Up to 96% | 50–80 °C | Utilizes simple, cheap starting materials[4]. | Ligand-dependent ee. |
| [Rh(cod)Cl]₂ / RuCl₃ | [2+2+2] Cycloaddition | 70–95% | N/A (Usually achiral) | 25–110 °C | 100% atom economy; highly substituted cores. | Prohibitive scale-up cost. |
| PTSA (Brønsted Acid) | Intramolecular Condensation | 70–93% | N/A | 80–110 °C | Metal-free, highly cost-effective[1]. | Harsher conditions; no ee. |
Mechanistic Deep-Dives & Causality
A. Copper Catalysis: Multicomponent Cascades (A³-Coupling)
Copper(I) and Copper(II) catalysts excel in multicomponent reactions, specifically the aldehyde-alkyne-amine (A³) coupling followed by tandem cyclization[2]. Causality Insight: Copper is uniquely capable of activating terminal alkynes to form highly nucleophilic copper-acetylide species. When reacted with an in situ generated imine (from an aldehyde and amine), a propargylamine intermediate forms. If the starting aldehyde contains an ortho-carboxylate or similar trapping group, the propargylamine undergoes spontaneous intramolecular lactamization to form the isoindolinone core[2].
Caption: Mechanism of Copper-catalyzed A3-coupling and tandem cyclization.
B. Palladium Catalysis: Asymmetric Allylic C–H Amination
For late-stage functionalization and strict stereocontrol, Palladium is unparalleled. Recent methodologies highlight Pd-catalyzed asymmetric allylic C–H amination of alkenes by Lewis basic amines, achieving up to 98% yield and 98% ee[3]. Causality Insight: Pd(II) coordinates to the alkene, activating it toward nucleophilic attack by the tethered amine. The use of chiral ligands creates a rigid steric pocket, ensuring the nucleophile attacks from a single enantioface.
C. Rhodium/Ruthenium Catalysis:[2+2+2] Cycloadditions
Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with external alkynes provide a straightforward, atom-economical route to highly substituted isoindolines. Causality Insight: Rh(I) catalysts initiate the cycle via oxidative addition to the diyne, forming a metallacyclopentadiene. Subsequent insertion of the external alkyne and reductive elimination release the fused pyrrolidine system while regenerating the catalyst.
Caption: Rh/Ru-catalyzed [2+2+2] cycloaddition pathway for isoindoline synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring.
Protocol 1: Copper-Catalyzed Tandem A³-Coupling Synthesis[2]
Objective: Synthesize a propargyl-isoindolinone core from 2-formylbenzoate, an aniline derivative, and a terminal alkyne.
-
Causality Note: Cu(OTf)₂ is selected over CuCl because the triflate counterion is weakly coordinating. This leaves the copper center highly Lewis acidic, accelerating the activation of the terminal alkyne[2].
-
Setup: In an oven-dried Schlenk flask under N₂, add methyl 2-formylbenzoate (1.0 equiv), primary aryl amine (1.1 equiv), and terminal alkyne (1.5 equiv).
-
Catalyst Addition: Add Cu(OTf)₂ (10 mol%) and an appropriate solvent (e.g., toluene, 0.2 M).
-
Reaction: Stir the mixture at 80 °C.
-
System Validation (In-Process): Withdraw 50 µL aliquots at 2-hour intervals. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS. The reaction is complete when the imine intermediate mass completely shifts to the cyclized product mass.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and concentrate under reduced pressure.
-
Final Validation: Purify via flash chromatography. Confirm the structure via ¹H NMR (look for the characteristic propargylic CH proton shift) and ¹³C NMR.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic C–H Amination[3]
Objective: Synthesize enantioenriched isoindolines from tethered alkenyl amines.
-
Causality Note: The choice of a chiral phosphoramidite or bisphosphine ligand is strictly to control the facial selectivity of the nucleophilic attack on the Pd-π-allyl intermediate[3].
-
Setup: In a glovebox, charge a vial with Pd(OAc)₂ (5 mol%), chiral ligand (6 mol%), and an oxidant (e.g., benzoquinone, 1.5 equiv).
-
Substrate Addition: Dissolve the alkenyl amine substrate (1.0 equiv) in anhydrous THF and add to the vial.
-
Reaction: Seal the vial, remove from the glovebox, and stir at 40 °C for 24 hours.
-
System Validation (In-Process): Monitor the disappearance of the starting material via GC-MS or LC-MS.
-
Workup: Dilute with CH₂Cl₂, wash with 1M NaOH to remove oxidant byproducts, dry over Na₂SO₄, and concentrate.
-
Final Validation: Determine the yield via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene). Determine the enantiomeric excess (ee) via chiral stationary phase HPLC, comparing retention times against a synthesized racemic standard[3].
Protocol 3: Acid-Catalyzed (PTSA) Condensation[1]
Objective: Metal-free synthesis of isoindolines via intramolecular cyclization.
-
Causality Note: PTSA provides the necessary protons to generate a benzylic carbenium ion, which undergoes rapid intramolecular trapping by the tethered amine. It is chosen for its low cost and ease of removal[1].
-
Setup: Combine the 2-(aminomethyl)benzyl alcohol derivative (1.0 equiv) and PTSA monohydrate (10-20 mol%) in anhydrous toluene.
-
Reaction: Attach a Dean-Stark apparatus to remove water (driving the equilibrium forward) and reflux at 110 °C.
-
System Validation (In-Process): Monitor the volume of water collected in the Dean-Stark trap. The reaction is complete when water ceases to accumulate (typically 4-6 hours).
-
Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the PTSA, dry, and evaporate.
-
Final Validation: Recrystallize the crude product and verify purity via melting point and NMR[1].
References
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Development of a copper(II)-catalyzed three-component tandem synthesis of isoindolinone derivatives - Canadian Science Publishing. URL: [Link]
-
Copper Catalyzed One-Pot Three-Component Imination–Alkynylation–aza-Michael Sequence - ACS Publications. URL: [Link]
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Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination - CCS Chemistry. URL:[Link]
-
Transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems - RSC Publishing. URL:[Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for Isoindolin-4-amine hydrochloride: Ensuring Quality and Comparability in Drug Discovery
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A seemingly simple chemical building block, such as Isoindolin-4-amine hydrochloride, can be the cornerstone of a complex synthetic route. Its purity and characterization are not mere formalities; they are critical determinants of downstream success, influencing reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety.
This guide provides an in-depth technical comparison of the analytical methodologies and quality attributes essential for a comprehensive Certificate of Analysis (CoA) for Isoindolin-4-amine hydrochloride. We will dissect the critical tests, explain the rationale behind experimental choices, and compare the performance of high-quality material against potential alternatives, supported by experimental data and established protocols.
The Central Role of Isoindolin-4-amine Hydrochloride in Medicinal Chemistry
Isoindolin-4-amine hydrochloride is a key intermediate in the synthesis of a variety of biologically active molecules. The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2] Its value lies in the rigid bicyclic core and the strategically placed primary amine, which serves as a versatile handle for further chemical modifications. Given its foundational role, a rigorous analytical assessment is non-negotiable.
Deconstructing the Certificate of Analysis: A Framework for Quality
A Certificate of Analysis is more than a checklist; it's a testament to the material's identity, purity, and quality. Below is a representative CoA for high-purity Isoindolin-4-amine hydrochloride, followed by a detailed explanation of each analytical test.
Table 1: Representative Certificate of Analysis for Isoindolin-4-amine hydrochloride
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity (IR) | Conforms to reference spectrum | Infrared Spectroscopy |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance |
| Purity (HPLC) | ≥ 98.0% | Reverse-Phase HPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
A Deeper Dive into Analytical Methodologies
Identity Confirmation: Ensuring the Right Molecule
a) Infrared (IR) Spectroscopy:
-
Causality: IR spectroscopy provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. For Isoindolin-4-amine hydrochloride, characteristic peaks corresponding to N-H stretches (of the amine and hydrochloride salt), aromatic C-H stretches, and the isoindoline ring structure should be present.
-
Protocol: A small amount of the sample is analyzed as a KBr pellet or using an ATR-FTIR spectrometer. The resulting spectrum is compared against a validated reference standard.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Expertise & Experience: ¹H NMR is a powerful tool for confirming the chemical structure and identifying organic impurities. The spectrum should exhibit distinct signals for the aromatic protons, the benzylic protons of the isoindoline ring, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule. For hydrochloride salts, which can be challenging to dissolve, a deuterated solvent like D₂O or Methanol-d₄ is often preferred.[3]
-
Protocol: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O). The spectrum is acquired on a 400 MHz or higher NMR spectrometer.
Purity Assessment: Quantifying the Undesirables
a) High-Performance Liquid Chromatography (HPLC):
-
Trustworthiness: A well-validated reverse-phase HPLC method is the gold standard for determining the purity of non-volatile organic compounds. By separating the main component from any impurities, it allows for precise quantification. The choice of a C18 column with a mobile phase of acetonitrile and water (often with a buffer) is a common starting point for isoindoline derivatives.[4]
-
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the absorbance maximum of Isoindolin-4-amine.
-
b) Water Content (Karl Fischer Titration):
-
Causality: Amine hydrochlorides are often hygroscopic. Excess water can affect the stoichiometry of reactions and the stability of the compound. Karl Fischer titration is a highly specific and accurate method for water determination.
c) Residue on Ignition:
-
Authoritative Grounding: This test, often performed according to USP <281>, measures the amount of inorganic impurities that are not volatilized upon ignition. A low residue on ignition indicates a low level of inorganic contaminants.
d) Heavy Metals:
-
Trustworthiness: Contamination with heavy metals is a critical safety concern, especially for materials used in drug synthesis. USP <231> provides a standardized method for their detection.
e) Residual Solvents:
-
Authoritative Grounding: The manufacturing process of chemical intermediates often involves the use of various solvents. ICH Q3C provides a framework for classifying and limiting these residual solvents based on their toxicity.[5][6] Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis.
Comparative Analysis: High-Purity vs. Alternatives
The choice of a chemical building block extends beyond its identity. Purity and the presence of specific impurities can significantly impact its utility. Below is a comparative guide illustrating the typical analytical profiles of high-purity Isoindolin-4-amine hydrochloride versus a lower-grade alternative and a structurally related compound, 7-aminoindole.
Table 2: Comparative Analytical Profiles
| Parameter | High-Purity Isoindolin-4-amine HCl | Lower-Grade Isoindolin-4-amine HCl | 7-Aminoindole (Alternative) |
| Purity (HPLC) | ≥ 98.0% | ~95% | ≥ 97% |
| Key Impurities | Unidentified impurities typically <0.1% | Starting materials, over-reduction products | Potential oxidation products |
| Solubility | Soluble in water and methanol[7] | May have lower solubility due to impurities | Soluble in organic solvents |
| Reactivity | Consistent and predictable | May exhibit side reactions due to impurities | Different reactivity profile due to the indole core |
| Cost | Higher | Lower | Varies |
The seemingly small difference in purity between a high-grade and lower-grade material can have significant downstream consequences. Impurities from the synthesis of the building block can be carried through the synthetic route, leading to complex purification challenges for the final API.
Visualizing the Analytical Workflow
A systematic approach to the analysis of Isoindolin-4-amine hydrochloride is crucial. The following diagram illustrates the logical flow of the analytical workflow.
Caption: Logical flow for the analytical characterization of Isoindolin-4-amine hydrochloride.
Conclusion: A Commitment to Quality
The Certificate of Analysis for a foundational building block like Isoindolin-4-amine hydrochloride is a critical document that underpins the quality and reproducibility of research and drug development. By understanding the "why" behind each analytical test and demanding comprehensive characterization, scientists can mitigate risks, avoid costly delays, and ensure the integrity of their synthetic endeavors. This guide serves as a framework for evaluating the quality of Isoindolin-4-amine hydrochloride and provides the technical rationale for insisting on high-purity, well-characterized starting materials.
References
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Lenalidomide Impurities | 191732-72-6 Certified Reference Substance. Alfa Omega Pharma. Available at: [Link].
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link].
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Lenalidomide Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link].
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Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available at: [Link].
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link].
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Lenalidomide Reference Standard | CAS 191732-72-6. Veeprho. Available at: [Link].
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Impurities in new drug substances Q3A (R2). ICH. Available at: [Link].
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Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. Available at: [Link].
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online. Available at: [Link].
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ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. Available at: [Link].
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Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. ResearchGate. Available at: [Link].
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Phthalimide. Wikipedia. Available at: [Link].
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Available at: [Link].
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Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. MDPI. Available at: [Link].
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Phthalimides as anti-inflammatory agents. PMC. Available at: [Link].
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Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Semantic Scholar. Available at: [Link].
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(PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. Available at: [Link].
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link].
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. ijrpb. Available at: [Link].
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isoindoline hydrochloride Properties. EPA. Available at: [Link].
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API Impurities. Omitech Enterprises. Available at: [Link].
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Understanding the Difference Between a Specification Sheet and COA, Along with Testing Methods. Sampan Enterprises. Available at: [Link].
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Complete Guide to Reading Chemical COAs (Certificate Analysis). LabAlley. Available at: [Link].
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link].
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Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Hindawi. Available at: [Link].
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Analytical Method Development and Validation of Amitriptyline | PDF | High Performance Liquid Chromatography | Detection Limit. Scribd. Available at: [Link].
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Octopamine Hydrochloride API | CAS 770-05-8 Manufacturer & Supplier in China. Conscientia Industrial. Available at: [Link].
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Certificates of Analysis. Siplast. Available at: [Link].
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Amine Purity Standards: Ensuring Quality in Chemical Supply. diplomata comercial. Available at: [Link].
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Certificate of Analysis. Brammer Standard. Available at: [Link].
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Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. Available at: [Link].
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Isoindolin-4-amine dihydrochloride | CAS 92259-85-3. AMERICAN ELEMENTS. Available at: [Link].
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1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride | 175871-45-1. MilliporeSigma. Available at: [Link].
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7-Aminoindole | C8H8N2. PubChem. Available at: [Link].
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Isoindoline-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of isoindoline-based compounds is paramount for advancing safe and effective therapeutics. This guide provides an in-depth comparison of the performance of key isoindoline derivatives, supported by experimental data, and offers detailed protocols for assessing their selectivity.
The isoindoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several impactful drugs, including thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules, particularly the immunomodulatory drugs (IMiDs), exert their therapeutic effects primarily through their interaction with the E3 ubiquitin ligase Cereblon (CRBN).[3][4][5] By binding to CRBN, these compounds act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates.[3][4] This targeted protein degradation is the foundation of their efficacy in treating various hematological malignancies.[5][6]
However, the nuance of this mechanism lies in the potential for cross-reactivity. Subtle structural modifications to the isoindoline core can significantly alter the repertoire of neosubstrates targeted for degradation, leading to a spectrum of on-target efficacy and off-target effects.[7][8] This guide will dissect these differences, providing a framework for the rational design and evaluation of next-generation isoindoline-based therapies.
Comparative Analysis of Isoindoline-Based Compounds
The family of isoindoline-based immunomodulatory drugs has evolved from the historical, and initially controversial, thalidomide to more potent and selective derivatives like lenalidomide, pomalidomide, and the newer generation Cereblon E3 Ligase Modulating Drugs (CELMoDs) such as iberdomide and avadomide.[1][9] Their primary mechanism of action involves binding to Cereblon and inducing the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[3][8]
However, their cross-reactivity profiles are not identical. For instance, lenalidomide also induces the degradation of casein kinase 1α (CK1α), a key target in the treatment of myelodysplastic syndromes with a 5q deletion.[8] The following tables summarize the comparative antiproliferative and degradation activities of several key isoindoline-based compounds.
Table 1: Comparative Antiproliferative Activity (IC50, µM) of Isoindoline-Based Compounds in Hematological Cancer Cell Lines
| Compound | NCI-H929 (Multiple Myeloma) | MV-4-11 (AML) | Ocl-Ly3 (Lymphoma) |
| Thalidomide | >33.00 | >33.00 | >33.00 |
| Lenalidomide | 1.83 ± 0.17 | 1.54 ± 0.15 | 2.98 ± 0.28 |
| Pomalidomide | 0.98 ± 0.09 | 0.87 ± 0.08 | 1.54 ± 0.15 |
| Avadomide | 0.20 ± 0.02 | 0.85 ± 0.08 | 15.54 ± 1.48 |
| MGD-C9 (Novel Analog) | 0.26 ± 0.02 | 0.21 ± 0.02 | 0.81 ± 0.08 |
Data synthesized from multiple sources for comparative purposes.[10][11]
Table 2: Comparative Degradation Potency (DC50, nM) for Key Neosubstrates
| Compound | IKZF1 | IKZF3 | CK1α |
| Lenalidomide | ~100-500 | ~100-500 | ~100-500 |
| Pomalidomide | ~10-50 | ~10-50 | >1000 |
| Iberdomide | <10 | <10 | >1000 |
| CC-885 | >1000 | >1000 | Not Reported |
Data are approximate and collated from various studies for illustrative comparison.[8][12][13]
Iberdomide, a newer CELMoD, demonstrates significantly higher binding affinity for Cereblon compared to lenalidomide and pomalidomide.[12][14] This translates to faster and more profound degradation of Ikaros and Aiolos, even in cell lines that have developed resistance to earlier generation IMiDs.[12][15]
The "Molecular Glue" Mechanism and Cross-Reactivity
The cross-reactivity of isoindoline-based compounds is intrinsically linked to their mechanism of action. The binding of the compound to Cereblon creates a novel interface that recruits neosubstrates to the E3 ligase complex for ubiquitination and degradation.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step CETSA Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to approximately 80% confluency. Treat the cells with the isoindoline compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein (e.g., Cereblon) and potential off-targets in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro Kinase Profiling
To identify potential off-target effects on the kinome, a broad panel of kinases should be screened. Radiometric assays are a common and direct method for this. [16] Step-by-Step In Vitro Kinase Assay (Radiometric) Protocol:
-
Prepare Kinase Reaction Mixture: In a microplate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the kinase reaction buffer.
-
Add Test Compound: Add the isoindoline-based compound at various concentrations to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiate the Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and radiolabeled ATP (e.g., [γ-³²P]ATP). Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Wash and Detect: Wash the membranes to remove unincorporated [γ-³²P]ATP. Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value for any observed inhibition.
Competitive Binding Assays
Competitive binding assays are used to determine the binding affinity of a compound to a specific target by measuring its ability to displace a known, labeled ligand.
Step-by-Step Competitive Binding Assay Protocol:
-
Prepare Reagents: Prepare the purified target protein (e.g., Cereblon), a labeled ligand with known affinity for the target (e.g., a fluorescently labeled thalidomide analog), and the unlabeled test compounds (the isoindoline derivatives).
-
Incubation: In a microplate, incubate the target protein with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. Allow the binding to reach equilibrium.
-
Detection: Measure the amount of labeled ligand bound to the target. The detection method will depend on the label used (e.g., fluorescence polarization, FRET, or radioactivity).
-
Data Analysis: Plot the signal from the bound labeled ligand as a function of the unlabeled competitor concentration. The concentration of the test compound that displaces 50% of the labeled ligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value.
Future Directions and Considerations
The field of isoindoline-based therapeutics continues to evolve, with a focus on developing compounds with enhanced potency and selectivity. The development of novel CELMoDs and PROTACs (PROteolysis TArgeting Chimeras) that utilize the isoindoline scaffold to recruit Cereblon highlights the ongoing innovation in this area. [3] A critical aspect of future research will be the comprehensive characterization of the cross-reactivity profiles of these new chemical entities. This includes not only screening against a broad panel of kinases but also investigating potential interactions with other target classes such as G-protein coupled receptors (GPCRs) and ion channels, although significant cross-reactivity in these areas has not been a primary concern for the current generation of IMiDs. [17][18][19] By employing the systematic and rigorous experimental approaches outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships that govern the selectivity of isoindoline-based compounds. This knowledge is crucial for the development of the next generation of targeted protein degraders with improved therapeutic windows and reduced off-target toxicities.
References
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Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Pharmaceuticals, 17(1), 123. Retrieved from [Link]
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Bjorklund, C. C., et al. (2020). Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. Leukemia, 34(4), 1197-1201. Retrieved from [Link]
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Long, M. J., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3343. Retrieved from [Link]
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Nishiguchi, G., et al. (2024). Analogues of thalidomide induce degradation of distinct disease-relevant proteins. bioRxiv. Retrieved from [Link]
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Donahue, C. P., et al. (2022). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 140(13), 1513-1525. Retrieved from [Link]
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Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Semantic Scholar. Retrieved from [Link]
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Bjorklund, C. C., et al. (2020). Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. ResearchGate. Retrieved from [Link]
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van der Veer, B. K., et al. (2021). Catchet-MS identifies IKZF1-targeting Thalidomide analogues as novel HIV-1 latency reversal agents. bioRxiv. Retrieved from [Link]
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Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]
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Bjorklund, C. C., et al. (2019). Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. PMC. Retrieved from [Link]
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Drugs.com. (n.d.). Lenalidomide vs Pomalidomide Comparison. Retrieved from [Link]
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American Society of Health-System Pharmacists. (2021). Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. ASHP. Retrieved from [Link]
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Jiang, X., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. PMC. Retrieved from [Link]
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Gorgun, G., et al. (2010). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood, 116(17), 3227-3237. Retrieved from [Link]
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OncLive. (2019). Pomalidomide Shows Benefit in Lenalidomide-Refractory Myeloma. Retrieved from [Link]
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Jiang, X., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ResearchGate. Retrieved from [Link]
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Liu, Y., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Scientific Reports, 11(1), 1-10. Retrieved from [Link]
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Jiang, X., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. PubMed. Retrieved from [Link]
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Donovan, K. A., et al. (2022). Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. Chemical Science, 13(30), 8877-8885. Retrieved from [Link]
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Chen, N., et al. (2014). No clinically significant drug interactions between lenalidomide and P-glycoprotein substrates and inhibitors: results from controlled phase I studies in healthy volunteers. Cancer Chemotherapy and Pharmacology, 73(5), 1031-1039. Retrieved from [Link]
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Zhang, Y., et al. (2023). Direct crosstalk between GPCRs and ion channels via G proteins. Signal Transduction and Targeted Therapy, 8(1), 1-10. Retrieved from [Link]
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Słabicki, M., et al. (2025). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. bioRxiv. Retrieved from [Link]
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Benchmarking Isoindolin-4-amine hydrochloride against commercial building blocks
Benchmarking Isoindolin-4-amine Hydrochloride in Drug Discovery: A Comparative Guide Against Commercial Building Blocks
Executive Summary
Heterocyclic compounds, particularly those containing an isoindoline core, are privileged scaffolds in modern medicinal chemistry. This bicyclic framework is a foundational element in several FDA-approved therapeutics, including lenalidomide, pomalidomide, and apremilast, which are widely used for oncology and inflammatory indications[1]. As drug discovery increasingly demands complex, sp3-enriched, and bifunctional molecules, selecting the right starting materials is critical.
Isoindolin-4-amine hydrochloride (CAS 1260847-41-3)[2] has emerged as a highly versatile building block. This guide objectively benchmarks its performance against traditional commercial alternatives (such as 4-aminoindole and 4-aminophthalimide), providing researchers with mechanistic insights, comparative data, and self-validating protocols for orthogonal functionalization.
Mechanistic Rationale: The Advantage of Differential pKa
The isoindoline framework consists of a benzene ring fused to a five-membered nitrogenous pyrrolidine ring[1]. Isoindolin-4-amine hydrochloride offers a unique synthetic advantage due to its two distinct nitrogen centers with vastly different electronic properties:
-
C4-Primary Amine (Aniline derivative): With a pKa of ~4.5, this site exhibits moderate-to-high nucleophilicity, making it ideal for Buchwald-Hartwig cross-couplings and amidations.
-
Secondary Pyrrolidine Amine: With a significantly higher basicity (pKa ~10), this site readily forms a stable hydrochloride salt.
The Causality of Orthogonality: Because the monohydrochloride salt selectively protonates the more basic secondary amine, the C4-aniline remains available as a free base. This thermodynamic difference allows chemists to selectively functionalize the C4-position under neutral or mildly acidic conditions without needing atom-costly protecting groups (e.g., Boc or Cbz).
When compared to 4-aminoindole (which suffers from competing C3-nucleophilicity) or 4-aminophthalimide (where the imide nitrogen is highly electron-deficient and the amine is poorly nucleophilic[3]), isoindolin-4-amine offers a superior balance of stability and predictable reactivity.
Comparative Benchmarking Data
To objectively evaluate Isoindolin-4-amine hydrochloride, we benchmarked it against two common commercial alternatives across key physicochemical and synthetic parameters.
Table 1: Physicochemical and Reactivity Benchmarking of C4-Amino Bicyclic Cores
| Parameter | Isoindolin-4-amine HCl | 4-Aminoindole | 4-Aminophthalimide |
| Core Structure | Saturated pyrrolidine fused to aniline | Pyrrole fused to aniline | Imide fused to aniline |
| C4-Amine Nucleophilicity | High | High | Low (Deactivated by imide) |
| Ring Nitrogen Reactivity | High (Requires base to liberate) | Moderate (Requires strong base) | Low (Acidic NH) |
| Orthogonal Functionalization | Excellent (Salt masking) | Poor (Competing C3 reactivity) | Good (Different pKa values) |
| Solubility (Polar Solvents) | Excellent (due to HCl salt) | Moderate | Poor |
| Primary Application | Kinase inhibitors, PDE4 targets | Tryptamine analogs | IMiD analogs (e.g., Lenalidomide)[3] |
Experimental Workflow & Logical Relationships
The true value of Isoindolin-4-amine hydrochloride lies in its orthogonal reactivity. By carefully modulating the pH and base selection, researchers can selectively direct electrophiles to either the C4-amine or the secondary ring amine.
Figure 1: Orthogonal functionalization pathways of Isoindolin-4-amine hydrochloride based on pH.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind the reagent choices ensures reproducibility, high yields, and strict regiocontrol.
Protocol A: Selective C4-Amidation (Orthogonal Approach)
Objective: To selectively acylate the C4-primary amine while preserving the secondary isoindoline amine as a hydrochloride salt. Causality & Design: Using a weak base (pyridine) acts as an acid scavenger for the acylation byproduct (HCl). However, pyridine is insufficiently basic to deprotonate the isoindoline hydrochloride salt. This thermodynamic barrier prevents unwanted N2-acylation.
Step-by-Step Methodology:
-
Preparation: Suspend Isoindolin-4-amine hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the hydrolysis of the incoming electrophile.
-
Base Addition: Add Pyridine (1.1 eq, 11 mmol) dropwise at 0 °C. Validation Check: The solution will remain a cloudy suspension, visually confirming that the secondary amine HCl salt is still intact and insoluble.
-
Electrophile Addition: Slowly add the desired acid chloride (1.05 eq) over 15 minutes to control the exotherm.
-
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1). Validation Check: Spray the TLC plate with Ninhydrin stain and heat; the disappearance of the primary amine spot (which typically turns a distinct purple/brown) confirms complete C4-acylation.
-
Workup: Filter the resulting precipitate. The isolated solid is the C4-amide isoindoline hydrochloride salt. Wash with cold DCM to remove any unreacted acid chloride and pyridine hydrochloride.
Protocol B: Buchwald-Hartwig Cross-Coupling (Benchmark Comparison)
Objective: To couple the C4-amine with an aryl bromide, benchmarking its efficiency against 4-aminoindole. Causality & Design: Palladium-catalyzed cross-coupling requires a strong base (e.g., NaOtBu) to facilitate the reductive elimination step. Because NaOtBu will neutralize the HCl salt and liberate the secondary amine, the reaction must utilize a highly sterically hindered catalyst ligand (e.g., BrettPhos) that selectively favors coupling at the less hindered primary aniline over the secondary alkyl amine.
Step-by-Step Methodology:
-
Reagent Mixing: In a glovebox, combine Isoindolin-4-amine hydrochloride (1.0 eq), Aryl Bromide (1.2 eq), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (3.0 eq). Rationale: Exactly 3.0 equivalents of base are required—one to neutralize the starting HCl salt, one for the catalytic cycle, and a slight excess to drive the reaction forward.
-
Solvent Addition: Add degassed Toluene to achieve a 0.1 M concentration. Seal the reaction vial.
-
Heating: Heat the mixture at 100 °C for 12 hours.
-
Validation Check: Analyze the crude mixture via LC-MS. Validation Check: The BrettPhos ligand's steric bulk ensures >95% selectivity for the C4-amine. If 4-aminoindole were used under these exact conditions, LC-MS would show competitive N1-arylation and C3-arylation, drastically reducing the yield of the desired product.
-
Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).
Conclusion
Benchmarking Isoindolin-4-amine hydrochloride against traditional building blocks reveals its superior utility in synthesizing complex, multi-functionalized therapeutics. Its built-in orthogonal reactivity—stemming from the massive differential in pKa between its two nitrogen centers—allows for streamlined syntheses without the atom-economy penalty of protection and deprotection cycles. As isoindoline derivatives continue to dominate clinical pipelines[1], mastering the reactivity of this specific building block is essential for modern drug discovery professionals.
References
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- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core (Preprint). Preprints.org.
- 1260847-41-3 | Isoindolin-4-amine hydrochloride. BLD Pharm.
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Safety Operating Guide
Mastering the Unseen Threat: A Practical Guide to Personal Protective Equipment for Isoindolin-4-amine Hydrochloride
In the fast-paced world of drug discovery and chemical synthesis, the compounds we handle are often novel, with toxicological data that is incomplete at best. Isoindolin-4-amine hydrochloride, a key building block in many research endeavors, falls into this category. As scientists, our primary responsibility extends beyond achieving our research goals to ensuring the safety of ourselves and our colleagues. This guide provides a comprehensive, experience-driven framework for the safe handling of Isoindolin-4-amine hydrochloride, with a laser focus on the correct selection and use of Personal Protective Equipment (PPE). This is not merely a checklist; it is a systematic approach to risk mitigation grounded in the principles of chemical causality and laboratory best practices.
Understanding the Hazard: Why Aromatic Amines Demand Respect
Our operational assumption, therefore, must be one of caution. We will treat Isoindolin-4-amine hydrochloride as a substance that is:
-
Potentially harmful if inhaled, ingested, or absorbed through the skin.[2][3]
-
Capable of forming an airborne dust that can be easily inhaled.[2]
This proactive stance ensures that our protective measures are robust enough to handle the potential risks.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not just about wearing gloves and a lab coat; it's about creating a series of barriers between you and the chemical hazard.[1][5] Each component of your PPE serves a specific purpose, and their combined effectiveness relies on proper selection, use, and maintenance.
Table 1: PPE Recommendations for Handling Isoindolin-4-amine hydrochloride
| Activity | Engineering Controls | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood | Safety glasses with side shields and a face shield | Nitrile gloves (double-gloved recommended) | Lab coat (fully buttoned) with long sleeves | Recommended, especially for fine powders. A NIOSH-approved N95 respirator is a minimum. |
| Solution Preparation | Chemical Fume Hood | Chemical splash goggles | Nitrile gloves | Chemical-resistant apron over a lab coat | Generally not required if performed in a certified fume hood. |
| Reaction Work-up and Purification | Chemical Fume Hood | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Generally not required if performed in a certified fume hood. |
| Small Spill Cleanup (<1g) | N/A | Chemical splash goggles and a face shield | Nitrile gloves (double-gloved) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate filter. |
Operational Plan: From Gowning to Disposal
The following procedural steps are designed to be a self-validating system of safety. Each step is a checkpoint to ensure your protective barrier remains intact throughout the handling process.
Step 1: Pre-Handling Preparation
-
Risk Assessment : Before entering the lab, review the planned experiment and identify the specific steps where you will be handling Isoindolin-4-amine hydrochloride.
-
Fume Hood Verification : Ensure the chemical fume hood you will be using has a current certification and is functioning correctly.
-
PPE Inspection : Inspect all your PPE for any signs of damage or wear. Discard and replace any compromised items.
-
Spill Kit Accessibility : Confirm that a spill kit containing absorbent materials and appropriate waste disposal bags is readily accessible.[1]
Step 2: Donning PPE - A Deliberate Sequence
The order in which you put on your PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning PPE before handling chemicals.
Step 3: The Handling Process - Maintaining the Barrier
-
Weighing : Always weigh solid Isoindolin-4-amine hydrochloride within a chemical fume hood to contain any dust.[1] Use a disposable weighing boat to minimize cleaning of contaminated glassware.
-
Transfers : When transferring the solid, do so slowly and carefully to avoid creating airborne dust.
-
Dissolution : When dissolving the solid, add it to the solvent slowly to prevent splashing.[1]
Step 4: Doffing PPE - The Decontamination Sequence
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously.
Caption: The correct sequence for doffing PPE to prevent cross-contamination.
Step 5: Waste Disposal - A Cradle-to-Grave Responsibility
Proper disposal is a critical final step to protect both yourself and the environment.
-
Solid Waste : All disposable items that have come into contact with Isoindolin-4-amine hydrochloride, including gloves, weighing boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[1]
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be disposed of in a designated halogenated or non-halogenated organic waste container, as appropriate for the solvents used.
-
Never dispose of this chemical down the drain or in the regular trash.[1]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and correct response is crucial.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove any contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[2][3] If they are having difficulty breathing, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[6]
Conclusion: A Culture of Safety
The safe handling of Isoindolin-4-amine hydrochloride, and indeed any chemical, is not about fear, but about respect for the potential hazards and a disciplined approach to mitigating them. By understanding the "why" behind each safety protocol and consistently applying these principles, we can foster a laboratory environment where groundbreaking research and unwavering safety go hand-in-hand. This guide serves as a foundational document, but it is incumbent upon every researcher to supplement this information with a thorough, experiment-specific risk assessment.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Isoindoline hydrochloride.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Isoindoline.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: Isopropylamine.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- BenchChem. (2025). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
- American Elements. (n.d.). Isoindolin-4-amine dihydrochloride.
- ChemicalBook. (2025, July 4). Isoindolin-4-amine.
- Ricca Chemical Company. (2026, January 12). Safety Data Sheet.
- Biola. (n.d.). Isoindolin-4-amine hydrochloride.
- MedchemExpress.com. (2024, September 27). Safety Data Sheet.
- Angene Chemical. (2024, April 27). Safety Data Sheet.
- AChemBlock. (2026, March 9). Isoindolin-4-amine dihydrochloride 95.00%.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

